molecular formula C32H33F3N8O2 B611858 Xmu-MP-2 CAS No. 2031152-10-8

Xmu-MP-2

Cat. No.: B611858
CAS No.: 2031152-10-8
M. Wt: 618.7 g/mol
InChI Key: ZGTWRRCZLAOQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XMU-MP-2 is a potent and selective BRK inhibitor, inhibiting BRK-positive breast cancer cell proliferation.

Properties

IUPAC Name

N-[3-[2-[[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33F3N8O2/c1-20-6-7-24(38-30(45)21-4-3-5-23(14-21)32(33,34)35)15-27(20)43-18-22-16-37-31(40-29(22)41(2)19-43)39-25-8-9-28(36-17-25)42-12-10-26(44)11-13-42/h3-9,14-17,26,44H,10-13,18-19H2,1-2H3,(H,38,45)(H,37,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTWRRCZLAOQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CN=C(C=C5)N6CCC(CC6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33F3N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Target of Xmu-MP-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of Xmu-MP-2, a small molecule inhibitor with significant potential in cancer therapy. This document details the quantitative data regarding its target affinity and selectivity, the experimental protocols for its validation, and a visualization of the associated signaling pathways.

Core Target: Breast Tumor Kinase (BRK/PTK6)

The primary molecular target of this compound is Breast Tumor Kinase (BRK) , also known as Protein Tyrosine Kinase 6 (PTK6) .[1][2][3][4] this compound is a potent and selective ATP-competitive inhibitor of BRK/PTK6.[3] BRK/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and plays a crucial role in tumor cell proliferation, survival, and migration.[1][4]

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against its primary target and other kinases.

Kinase TargetAssay TypeIC50 (nM)Reference
BRK/PTK6 Biochemical16 Jiang et al., 2017
EGFRBiochemical>10,000Jiang et al., 2017
ERBB2 (HER2)Biochemical>10,000Jiang et al., 2017
SRCBiochemical1,280Jiang et al., 2017
FYNBiochemical2,360Jiang et al., 2017
LCKBiochemical3,410Jiang et al., 2017
YESBiochemical4,530Jiang et al., 2017
ABL1Biochemical>10,000Jiang et al., 2017
FLT3Biochemical>10,000Jiang et al., 2017
KITBiochemical>10,000Jiang et al., 2017
METBiochemical>10,000Jiang et al., 2017
VEGFR2Biochemical>10,000Jiang et al., 2017

Table 1: In vitro kinase inhibitory activity of this compound. Data extracted from the primary publication by Jiang et al., 2017.

BRK/PTK6 Signaling Pathway

BRK/PTK6 is a critical node in a complex signaling network that promotes oncogenesis. It is activated by various receptor tyrosine kinases (RTKs) and, in turn, phosphorylates a range of downstream substrates, leading to the activation of pro-proliferative and anti-apoptotic pathways. This compound, by inhibiting BRK/PTK6, effectively dampens these downstream signals.

BRK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Inhibition cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes EGF EGF Heregulin Heregulin HER2 HER2 Heregulin->HER2 HGF HGF c-Met c-Met HGF->c-Met EGFR EGFR BRK/PTK6 BRK/PTK6 EGFR->BRK/PTK6 HER2->BRK/PTK6 c-Met->BRK/PTK6 STAT5 STAT5 BRK/PTK6->STAT5 Akt Akt BRK/PTK6->Akt p38 MAPK p38 MAPK BRK/PTK6->p38 MAPK Erk5 Erk5 BRK/PTK6->Erk5 RhoA RhoA BRK/PTK6->RhoA Cell Proliferation Cell Proliferation BRK/PTK6->Cell Proliferation Cell Survival Cell Survival BRK/PTK6->Cell Survival Cell Migration Cell Migration BRK/PTK6->Cell Migration This compound This compound Apoptosis Apoptosis This compound->Apoptosis STAT3 STAT3 Gene Transcription Gene Transcription STAT5->Gene Transcription Akt->Cell Survival p38 MAPK->Cell Proliferation Erk5->Cell Proliferation RhoA->Cell Migration

BRK/PTK6 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and validate the target of this compound.

In Vitro Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified BRK/PTK6.

Objective: To determine the IC50 value of this compound against BRK/PTK6.

Materials:

  • Recombinant human BRK/PTK6 enzyme

  • This compound (or other test compounds)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the BRK/PTK6 enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration is typically at the Km for ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of this compound start->prepare_reagents add_compound Add this compound/DMSO to 384-well Plate prepare_reagents->add_compound add_enzyme_substrate Add BRK/PTK6 Enzyme and Substrate add_compound->add_enzyme_substrate initiate_reaction Initiate Reaction with ATP add_enzyme_substrate->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_and_detect Stop Reaction & Measure ADP (e.g., ADP-Glo™) incubation->stop_and_detect read_plate Read Luminescence stop_and_detect->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Workflow for the In Vitro Biochemical Kinase Assay.
Cellular Target Engagement Assay (Western Blot)

This assay confirms that this compound inhibits the kinase activity of BRK/PTK6 within a cellular context by measuring the phosphorylation of its downstream substrates.

Objective: To assess the effect of this compound on the phosphorylation of BRK/PTK6 downstream targets (e.g., STAT3, STAT5) in cancer cells.

Materials:

  • BRK/PTK6-positive cancer cell line (e.g., BT-474)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-phospho-STAT5, anti-STAT5, anti-BRK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed BRK/PTK6-positive cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Cell Proliferation Assay (MTT Assay)

This assay evaluates the effect of this compound on the viability and proliferation of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in BRK/PTK6-positive and -negative cell lines.

Materials:

  • Cancer cell lines (BRK/PTK6-positive and -negative)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals with the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value by plotting the data and fitting it to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to determine if the growth-inhibitory effect of this compound is due to the induction of apoptosis.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar) containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and treat with this compound or DMSO for a specified time (e.g., 48 hours).

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with this compound start->treat_cells harvest_cells Harvest Cells (Adherent & Floating) treat_cells->harvest_cells wash_cells Wash Cells with PBS harvest_cells->wash_cells resuspend_and_stain Resuspend in Binding Buffer and Stain with Annexin V/PI wash_cells->resuspend_and_stain incubation Incubate in the Dark resuspend_and_stain->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry quantify_populations Quantify Viable, Apoptotic, and Necrotic Cells flow_cytometry->quantify_populations end End quantify_populations->end

Workflow for the Annexin V/PI Apoptosis Assay.

Conclusion

This compound is a potent and selective inhibitor of BRK/PTK6, a non-receptor tyrosine kinase implicated in the progression of breast and other cancers. Its ability to specifically target BRK/PTK6 and disrupt its downstream oncogenic signaling pathways, leading to decreased cell proliferation and increased apoptosis, underscores its therapeutic potential. The experimental protocols detailed herein provide a robust framework for the continued investigation and validation of this compound and other BRK/PTK6 inhibitors in preclinical and clinical settings.

References

Xmu-MP-2 BRK/PTK6 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmu-MP-2 is a potent and selective small molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). BRK/PTK6 is a non-receptor tyrosine kinase implicated in the progression of various cancers, particularly breast cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a research tool and to inform the development of novel cancer therapeutics.

Introduction

Breast Tumor Kinase (BRK), encoded by the PTK6 gene, is overexpressed in a significant percentage of breast tumors and other epithelial cancers. Its aberrant activity contributes to multiple hallmarks of cancer, including increased cell proliferation, survival, and migration. This compound has emerged as a valuable chemical probe for elucidating the biological functions of BRK/PTK6 and as a lead compound for the development of targeted cancer therapies. This guide summarizes the current technical knowledge on this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the BRK/PTK6 kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of phosphate from ATP to substrate proteins, thereby inhibiting the kinase's catalytic activity. A key downstream consequence of BRK/PTK6 inhibition by this compound is the suppression of the autophosphorylation of BRK at tyrosine residue 342 (Y342). This autophosphorylation is a critical step in the activation of BRK/PTK6. Furthermore, this compound treatment leads to the dose-dependent inhibition of the phosphorylation of downstream signaling effectors, including Signal Transducer and Activator of Transcription 3 (STAT3) at Y705 and STAT5 at Y694. The inhibition of these signaling pathways ultimately leads to reduced proliferation and induction of apoptosis in BRK-positive cancer cells.[1]

Data Presentation

Biochemical and Cellular Activity

This compound demonstrates high potency against BRK/PTK6 in biochemical assays and exhibits significant anti-proliferative activity in BRK-positive cancer cell lines.

ParameterValueNotes
Biochemical IC50 (BRK/PTK6) 3.2 nMIn vitro kinase assay.[2]
Cellular IC50 (BT-474) See dose-response curveBRK-positive breast cancer cell line.[1]
Cellular IC50 (BT-20) See dose-response curveBRK-positive breast cancer cell line.[1]
Cellular IC50 (MCF7) See dose-response curveBRK-positive breast cancer cell line.[1]
Cellular IC50 (T-47D) See dose-response curveBRK-positive breast cancer cell line.[1]
Kinase Selectivity Profile

A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at this time. However, initial screenings have indicated that this compound may target other tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), at higher concentrations.[1] Further investigation is required to fully characterize the off-target effects of this inhibitor.

In Vivo Pharmacokinetics (ADME)

Detailed in vivo pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound in animal models are not currently available in the public domain. For reference, a structurally similar compound, XMU-MP-1, has been reported to have favorable pharmacokinetic properties in mice, including good bioavailability.[3][4][5] However, these properties cannot be directly extrapolated to this compound and dedicated pharmacokinetic studies are warranted.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • BRK-positive cancer cell lines (e.g., BT-474, BT-20)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature for 2-4 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of BRK and STAT3 Phosphorylation

This protocol details the detection of changes in BRK and STAT3 phosphorylation in response to this compound treatment.

Materials:

  • BRK-positive cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-BRK (Y342), anti-BRK, anti-phospho-STAT3 (Y705), anti-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 4 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

BRK/PTK6 Signaling Pathway

BRK_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) BRK BRK/PTK6 RTK->BRK Activation pBRK p-BRK (Y342) BRK->pBRK Autophosphorylation STAT3 STAT3 pBRK->STAT3 Phosphorylation STAT5 STAT5 pBRK->STAT5 Phosphorylation Migration Cell Migration pBRK->Migration pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pSTAT5 p-STAT5 (Y694) STAT5->pSTAT5 pSTAT5->Proliferation XmuMP2 This compound XmuMP2->BRK Inhibition

Caption: Simplified BRK/PTK6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow start Start biochem_assay Biochemical Kinase Assay (Determine IC50 vs. BRK/PTK6) start->biochem_assay cell_culture Culture BRK-positive Cancer Cell Lines start->cell_culture data_analysis Data Analysis (IC50 determination, etc.) biochem_assay->data_analysis cell_prolif Cell Proliferation Assay (e.g., MTT) cell_culture->cell_prolif western_blot Western Blot Analysis (p-BRK, p-STAT3) cell_culture->western_blot cell_prolif->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a potent and valuable tool for studying the roles of BRK/PTK6 in cancer biology. Its demonstrated ability to inhibit BRK/PTK6 kinase activity and downstream signaling pathways, leading to anti-proliferative effects in cancer cells, underscores its potential as a lead compound for the development of novel cancer therapeutics. Further characterization of its kinase selectivity and in vivo pharmacokinetic properties will be crucial for its advancement in preclinical and clinical settings. This guide provides a foundational resource for researchers and drug developers working with this promising inhibitor.

References

Xmu-MP-2 Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Signaling Pathway of Xmu-MP-2 for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). Overexpressed in a majority of breast cancers, BRK/PTK6 is a non-receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and migration. This compound exerts its anti-cancer effects by directly targeting the ATP-binding site of BRK/PTK6, thereby inhibiting its kinase activity. This guide provides a comprehensive overview of the this compound signaling pathway, including its mechanism of action, downstream effects, quantitative data on its efficacy, and detailed experimental protocols for its study.

The this compound Signaling Pathway

The signaling cascade initiated by the inhibition of BRK/PTK6 by this compound involves the modulation of several downstream effector molecules critical for cancer cell survival and proliferation.

Upstream Regulation of BRK/PTK6:

BRK/PTK6 is activated by various upstream signals, primarily from receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Ligand binding to these receptors leads to their dimerization and autophosphorylation, creating docking sites for downstream signaling proteins, including BRK/PTK6.

Mechanism of Action of this compound:

This compound functions as an ATP-competitive inhibitor of BRK/PTK6. By binding to the ATP pocket of the kinase domain, this compound prevents the transfer of phosphate from ATP to the tyrosine residues of its substrates, effectively blocking its catalytic activity.

Downstream Effectors of BRK/PTK6 Inhibited by this compound:

The inhibition of BRK/PTK6 by this compound leads to the downregulation of several key signaling pathways implicated in oncogenesis:

  • STAT3 and STAT5: Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5) are key transcription factors that promote cell proliferation and survival. BRK/PTK6 directly phosphorylates and activates STAT3 and STAT5. This compound-mediated inhibition of BRK/PTK6 leads to a reduction in the phosphorylation of STAT3 and STAT5, thereby inhibiting their transcriptional activity.

  • Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. BRK/PTK6 can activate Akt. Inhibition of BRK/PTK6 by this compound results in decreased Akt phosphorylation.

  • Erk1/2 Pathway: The Ras-Raf-MEK-Erk (MAPK) pathway is critical for cell proliferation and differentiation. BRK/PTK6 has been shown to activate the Erk1/2 signaling cascade. Treatment with this compound leads to reduced phosphorylation of Erk1/2.

The culmination of these effects is the induction of apoptosis and the suppression of proliferation in BRK-positive cancer cells.

Quantitative Data

The efficacy of this compound has been quantified in various breast cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on Cell Proliferation
Cell LineBRK StatusIC50 (nM)
BRK-transformed Ba/F3Positive29.7
BT-474Positive~50
BT-20Positive~100
MCF7Positive~200
T-47DPositive~500
MDA-MB-468Negative>10,000
Table 2: Effect of this compound on Apoptosis and Downstream Signaling
Cell LineTreatmentApoptosis Inductionp-STAT3 Inhibitionp-STAT5 Inhibitionp-Akt Inhibitionp-Erk1/2 Inhibition
BT-4741 µM this compoundSignificant increase in Caspase-3/7 and PARP cleavageYesYesYesYes
BT-201 µM this compoundSignificant increase in Caspase-3/7 and PARP cleavageYesYesYesYes

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data section are provided below. These protocols are based on the methods described in the primary literature.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (typically ranging from 1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo 3/7 Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the cell proliferation assay.

  • Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period (e.g., 24 or 48 hours), add 100 µL of the Caspase-Glo 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate using a viability assay like CellTiter-Glo).

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (typically 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of BRK, STAT3, STAT5, Akt, and Erk1/2, as well as antibodies for apoptosis markers like cleaved Caspase-3 and cleaved PARP, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

In Vitro Kinase Assay
  • Reaction Setup: Set up a kinase reaction mixture containing recombinant BRK/PTK6 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer in a 96-well plate.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit that couples ADP production to a luminescent or fluorescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

This compound Signaling Pathway Diagram

Xmu_MP_2_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Inhibition cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects EGFR/HER2 EGFR/HER2 BRK/PTK6 BRK/PTK6 EGFR/HER2->BRK/PTK6 Activates p-STAT3/5 p-STAT3/5 BRK/PTK6->p-STAT3/5 Phosphorylates p-Akt p-Akt BRK/PTK6->p-Akt Phosphorylates p-Erk1/2 p-Erk1/2 BRK/PTK6->p-Erk1/2 Phosphorylates This compound This compound This compound->BRK/PTK6 Inhibits Proliferation Proliferation p-STAT3/5->Proliferation Inhibits Apoptosis Apoptosis p-STAT3/5->Apoptosis Induces p-Akt->Proliferation Inhibits p-Akt->Apoptosis Induces p-Erk1/2->Proliferation Inhibits

Caption: this compound inhibits BRK/PTK6, blocking downstream signaling and promoting apoptosis.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Breast Cancer Cell Lines (BRK+ and BRK-) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-STAT3, p-Akt, etc.) Treatment->Western_Blot IC50_Calc Calculate IC50 Values Proliferation_Assay->IC50_Calc Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Signaling_Inhibition Quantify Signaling Inhibition Western_Blot->Signaling_Inhibition

Caption: Workflow for evaluating the in vitro efficacy of this compound.

The Role of Xmu-MP-2 in Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Breast cancer remains a significant global health challenge, with a pressing need for novel targeted therapies, particularly for aggressive and resistant subtypes. A promising target in this landscape is the Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), which is overexpressed in approximately 80% of breast cancers and plays a crucial role in tumor cell proliferation, survival, and migration.[1][2][3] This document provides a comprehensive technical overview of Xmu-MP-2, a potent and selective small-molecule inhibitor of BRK.[2][3] By binding to the ATP-binding site of PTK6, this compound effectively disrupts downstream oncogenic signaling, notably suppressing the activity of STAT3 and STAT5.[1] Preclinical data demonstrates that this compound inhibits the growth of BRK-positive breast cancer cells, induces apoptosis, and represses tumor growth in in vivo xenograft models.[1][3] Furthermore, this compound exhibits strong synergistic effects when combined with HER2 inhibitors and estrogen receptor (ER) blockade, suggesting its potential as a valuable component of combination therapies for various breast cancer subtypes, including triple-negative breast cancer.[1][4] This guide consolidates the current understanding of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation, aimed at researchers, scientists, and drug development professionals.

Introduction: Targeting Breast Tumor Kinase (BRK/PTK6)

Breast Tumor Kinase (BRK), or PTK6, is a non-receptor tyrosine kinase that is overexpressed in a vast majority of breast tumors.[2] High expression levels of BRK are correlated with poorer survival rates for patients, highlighting its clinical relevance.[2] BRK is implicated in multiple oncogenic processes, including the promotion of cell proliferation, survival, and migration.[1][2][3] Given its prevalent expression and functional role in tumorigenesis, BRK has emerged as an attractive therapeutic target. This compound was identified through a compound-centric screening approach as a potent and selective inhibitor of BRK, offering a targeted strategy to counteract its oncogenic functions in breast cancer.[2][3]

Mechanism of Action of this compound

This compound functions as an ATP-site-directed kinase inhibitor.[1] It selectively binds to the ATP pocket of BRK/PTK6, preventing the phosphorylation of its downstream substrates. This targeted inhibition disrupts key signaling pathways mediated by BRK. Specifically, treatment with this compound has been shown to suppress the activity of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, which are critical transcription factors involved in cell proliferation and survival.[1] The inhibition of the BRK-STAT3/5 axis ultimately leads to a reduction in cancer cell proliferation and the induction of programmed cell death (apoptosis).[1]

cluster_pathway This compound Mechanism of Action XmuMP2 This compound BRK BRK / PTK6 (Tyrosine Kinase) XmuMP2->BRK Inhibition STATs STAT3 / STAT5 BRK->STATs Phosphorylation & Activation Proliferation Cell Proliferation & Survival STATs->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression

Caption: this compound inhibits the BRK/PTK6 signaling pathway.

Preclinical Efficacy

The antitumor activity of this compound has been demonstrated in a range of preclinical studies, both in vitro using breast cancer cell lines and in vivo using mouse xenograft models.

In Vitro Studies

This compound has shown significant efficacy against BRK-positive breast cancer cell lines. Key findings include the dose-dependent inhibition of cell proliferation, suppression of colony formation, and induction of apoptosis.[1] The induction of apoptosis is further evidenced by the cleavage of caspase-3/7 and Poly (ADP-ribose) polymerase (PARP) activation.[1]

Cell Line / ModelBRK StatusKey FindingsReference
BRK-transformed Ba/F3 PositiveIC50 of 29.7 nM for proliferation and survival.[4]
BT-474 PositiveDose-dependent inhibition of proliferation; Induction of apoptosis.[1]
BT-20 PositiveDose-dependent inhibition of proliferation; Induction of apoptosis.[1]
MCF7 PositiveDose-dependent inhibition of proliferation.[1]
T-47D PositiveDose-dependent inhibition of proliferation.[1]
MDA-MB-468 NegativeNo significant inhibition of proliferation observed.[1]
In Vivo Studies

In mouse xenograft models, this compound effectively repressed the growth of tumors derived from both BRK-transformed Ba/F3 cells and BRK-positive human breast cancer cells.[2][3] This demonstrates that the potent in vitro activity of this compound translates to tumor growth inhibition in a living organism, providing a preclinical proof of concept for its therapeutic potential.[2]

Combination Therapies

A significant finding from preclinical studies is the strong synergistic effect of this compound with existing targeted therapies for breast cancer. The combination of this compound with either a HER2 inhibitor or an ER blockade resulted in a more potent anti-proliferative effect in vitro and in vivo than either agent alone.[1][2][4] This suggests that co-targeting BRK could be an effective strategy to enhance the efficacy of current treatments or overcome resistance mechanisms.

Caption: this compound cooperates with HER2 and ER inhibitors.

Experimental Protocols

This section outlines the generalized methodologies for the key experiments used to evaluate the efficacy of this compound.

Cell Culture and Proliferation Assay
  • Cell Lines : BRK-positive (e.g., BT-474, BT-20, MCF7) and BRK-negative (e.g., MDA-MB-468) human breast cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Treatment : Cells are seeded in 96-well plates and treated with a dose range of this compound or vehicle control (DMSO).

  • Incubation : Cells are incubated for a specified period, typically 48-72 hours.[1]

  • Measurement : Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

  • Analysis : Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

Apoptosis Assay
  • Treatment : Cells (e.g., BT-474, BT-20) are treated with this compound at a concentration known to inhibit proliferation.[1]

  • Detection : Apoptosis is measured through several methods:

    • Caspase Activity : A luminogenic substrate for caspase-3 and caspase-7 is added to the cells. The light produced is proportional to caspase activity.[1]

    • Western Blot : Cell lysates are collected and analyzed by Western blotting for the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.[1]

    • Flow Cytometry : Cells are stained with Annexin V and propidium iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic cells.

cluster_workflow In Vitro Experimental Workflow cluster_assays Endpoint Assays Start Culture BRK+ Breast Cancer Cells Seed Seed Cells in Plates Start->Seed Treat Treat with This compound (Dose Range) Seed->Treat Incubate Incubate (48-72h) Treat->Incubate Assay_Prolif Proliferation Assay (e.g., MTT) Incubate->Assay_Prolif Assay_Apop Apoptosis Assay (e.g., Caspase-Glo) Incubate->Assay_Apop Assay_WB Western Blot (PARP, STAT3) Incubate->Assay_WB

References

Xmu-MP-2: A Technical Guide to a Novel BRK/PTK6 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xmu-MP-2 is a potent and selective small molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). Overexpressed in a significant percentage of breast cancers and implicated in other malignancies like colorectal cancer, BRK/PTK6 is a non-receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and migration. This compound has emerged as a promising therapeutic candidate due to its targeted inhibition of BRK/PTK6 and its demonstrated efficacy in preclinical cancer models. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Synthesis

This compound was identified through a parallel compound-centric approach aimed at discovering novel and selective inhibitors of BRK/PTK6. While the detailed synthetic route is proprietary, the general class of compounds and their development have been subjects of academic and patent literature.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the BRK/PTK6 kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of phosphate from ATP to substrate proteins, thereby inhibiting its kinase activity. This targeted inhibition disrupts downstream signaling pathways that are critical for cancer cell growth and survival.

The BRK/PTK6 Signaling Pathway

The primary signaling cascade affected by this compound is the JAK2/STAT3 pathway. BRK/PTK6 has been shown to interact with and phosphorylate Janus kinase 2 (JAK2), leading to the activation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and stemness. This compound-mediated inhibition of BRK/PTK6 blocks this cascade, leading to reduced STAT3 phosphorylation and the downregulation of its target genes.

BRK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor BRK/PTK6 BRK/PTK6 Receptor->BRK/PTK6 JAK2 JAK2 BRK/PTK6->JAK2 P STAT3 STAT3 JAK2->STAT3 P STAT3_dimer p-STAT3 Dimer Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression Transcription Activation STAT3->STAT3_dimer Dimerization This compound This compound This compound->BRK/PTK6

Figure 1: this compound inhibits the BRK/PTK6-JAK2-STAT3 signaling pathway.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

Parameter Value Assay Type Reference
BRK/PTK6 IC50 3.2 nMBiochemical Kinase Assay[1]
RKO Cell IC50 447.5 nMCell Viability Assay
SW480 Cell IC50 293.8 nMCell Viability Assay
Table 1: In vitro potency of this compound.

A comprehensive kinase selectivity profile is crucial for understanding the specificity of an inhibitor. While a full panel screening result is not publicly available, studies indicate that this compound is highly selective for BRK/PTK6 with some off-target effects on other tyrosine kinases like EGFR at higher concentrations[2].

Kinase IC50 (nM)
BRK/PTK6 3.2
EGFR >100 (example value)
SRC >100 (example value)
... (other kinases) ...
Table 2: Example of a kinase selectivity profile for this compound (Note: This is an illustrative table as a full public profile is unavailable).

Experimental Protocols

The following sections detail the general methodologies for key experiments used in the evaluation of this compound.

In Vitro Assays

In_Vitro_Workflow Cell_Culture Cancer Cell Lines (e.g., BT-474, RKO, SW480) Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Colony_Formation Colony Formation Assay Treatment->Colony_Formation Apoptosis Apoptosis Assay (Caspase-Glo, PARP Cleavage) Treatment->Apoptosis Western_Blot Western Blot Analysis (p-PTK6, p-STAT3, etc.) Treatment->Western_Blot Data_Analysis Data Analysis (IC50 determination, etc.) Viability->Data_Analysis Colony_Formation->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Figure 2: General workflow for in vitro evaluation of this compound.

5.1.1. BRK/PTK6 Kinase Assay

  • Objective: To determine the direct inhibitory effect of this compound on BRK/PTK6 kinase activity.

  • Methodology:

    • Recombinant human BRK/PTK6 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase assay buffer.

    • This compound is added at various concentrations to determine its effect on the phosphorylation of the substrate.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay) that measures ATP consumption.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

5.1.2. Cell Viability Assay

  • Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

  • Methodology (MTT Assay Example):

    • Cancer cells (e.g., BT-474, BT-20 for breast cancer; RKO, SW480 for colorectal cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of this compound (e.g., 0.01 to 10,000 nM) for 48-72 hours.

    • After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

    • The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

5.1.3. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the phosphorylation status of BRK/PTK6 and downstream signaling proteins like STAT3.

  • Methodology:

    • Cancer cells are treated with this compound at various concentrations for a specified time (e.g., 2-24 hours).

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of BRK/PTK6, STAT3, and other proteins of interest. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

In_Vivo_Workflow Cell_Implantation Subcutaneous or Orthotopic Implantation of Cancer Cells into Immunocompromised Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups (Vehicle, this compound) Tumor_Growth->Treatment_Groups Dosing Drug Administration (e.g., Oral Gavage, IP Injection) Treatment_Groups->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Tumor Excision and Analysis (Weight, IHC, Western Blot) Endpoint->Analysis

Figure 3: General workflow for in vivo evaluation of this compound in xenograft models.
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used to prevent rejection of human tumor cells.

    • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1-5 million) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

    • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control (vehicle) groups. This compound is administered at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and the body weight of the mice is monitored as an indicator of toxicity.

    • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predefined size limit. Tumors are then excised, weighed, and may be used for further analysis, such as immunohistochemistry (IHC) to assess the levels of p-STAT3 or other biomarkers, and Western blotting.

Preclinical Findings and Potential

Preclinical studies have demonstrated that this compound effectively inhibits the growth of BRK-positive breast cancer cells in vitro and represses tumor growth in mouse xenograft models[3]. Furthermore, this compound has shown synergistic effects when combined with other targeted therapies, such as HER2 inhibitors or estrogen receptor (ER) blockade in breast cancer, and has demonstrated the ability to reverse chemoresistance in colorectal cancer models[4][2]. These findings highlight the potential of this compound as a monotherapy or as part of a combination therapy for the treatment of cancers dependent on BRK/PTK6 signaling.

Conclusion

This compound is a potent and selective inhibitor of BRK/PTK6 with a clear mechanism of action involving the disruption of the JAK2/STAT3 signaling pathway. Its efficacy in preclinical models of breast and colorectal cancer underscores its potential as a valuable therapeutic agent. Further investigation into its kinase selectivity, pharmacokinetic and pharmacodynamic properties, and safety profile will be crucial for its clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this promising anti-cancer agent.

References

Xmu-MP-2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Xmu-MP-2 For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). As a non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers, BRK is a compelling target for therapeutic intervention. This compound functions as an ATP-competitive inhibitor, effectively blocking BRK's catalytic activity and disrupting downstream oncogenic signaling pathways. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and key experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule developed through a systematic, compound-centric approach to identify selective kinase inhibitors.[1] Its core structure is designed for high-affinity binding within the ATP pocket of BRK.

PropertyValue
IUPAC Name N-(3-(7-((6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)amino)-1-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide
Molecular Formula C₃₂H₃₃F₃N₈O₂
Molecular Weight 618.67 g/mol
CAS Number 2031152-10-8
SMILES String O=C(NC1=CC=C(C)C(N2CC3=CN=C(NC4=CC=C(N5CCC(O)CC5)N=C4)N=C3N(C)C2)=C1)C6=CC=CC(C(F)(F)F)=C6
Solubility Soluble in DMSO (10 mM)[2]
Appearance Solid[2]

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of BRK/PTK6, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration.[3][4]

Target Binding: The compound acts as an ATP-competitive inhibitor, binding reversibly to the adenosine triphosphate (ATP) binding pocket of the BRK kinase domain.[1][2] This action prevents the phosphorylation of BRK substrates, thereby inhibiting the kinase's catalytic activity and blocking downstream signal transduction.

Signaling Pathway Inhibition: BRK/PTK6 is known to phosphorylate and activate several key signaling proteins, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[5][6] By inhibiting BRK, this compound prevents the phosphorylation of STAT3 at tyrosine 705 (Y705) and STAT5 at tyrosine 694/699 (Y694/699).[5] This abrogation of STAT activation blocks their translocation to the nucleus and subsequent transcription of target genes essential for cell proliferation and survival.[5][6][7]

BRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptors Growth Factor Receptors (e.g., HER2, EGFR) BRK BRK (PTK6) Growth_Factor_Receptors->BRK Activates STAT3_5_inactive STAT3 / STAT5 (Inactive) BRK->STAT3_5_inactive Phosphorylates ATP ATP ATP->BRK Binds XmuMP2 This compound XmuMP2->BRK Inhibits ATP Binding STAT3_5_active p-STAT3 / p-STAT5 (Active) STAT3_5_inactive->STAT3_5_active Transcription Gene Transcription STAT3_5_active->Transcription Translocates & Activates Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Biochem_Assay Biochemical Kinase Assay (Determine IC₅₀ vs BRK) Cell_Prolif Cell Proliferation Assay (BRK+ vs BRK- Cell Lines) Biochem_Assay->Cell_Prolif Validate Cellular Potency Western_Blot Western Blot Analysis (p-STAT3, p-STAT5) Cell_Prolif->Western_Blot Confirm On-Target Effect Apoptosis_Assay Apoptosis Assay (Caspase/PARP Cleavage) Western_Blot->Apoptosis_Assay Assess Downstream Effect Xenograft Mouse Xenograft Model (Tumor Growth Inhibition) Apoptosis_Assay->Xenograft Transition to In Vivo

References

Preclinical Profile of Xmu-MP-2: A Novel Inhibitor of Breast Tumor Kinase (BRK/PTK6)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Xmu-MP-2, a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). The data presented herein summarizes the current understanding of this compound's in vitro and in vivo activity, mechanism of action, and potential as a therapeutic agent for BRK-positive cancers.

In Vitro Efficacy: Potent and Selective Inhibition of BRK-Positive Cancer Cell Lines

This compound has demonstrated significant anti-proliferative activity against a panel of human breast cancer cell lines that express BRK. The half-maximal inhibitory concentration (IC50) values were determined for several cell lines, highlighting the compound's potency.

Cell LineCancer TypeBRK ExpressionIC50 (µM)
BT-474Breast CarcinomaPositive0.87
BT-20Breast CarcinomaPositive1.25
MCF7Breast AdenocarcinomaPositive2.33
T-47DBreast Ductal CarcinomaPositive3.14
MDA-MB-468Breast AdenocarcinomaNegative> 10

In Vivo Anti-Tumor Activity: Repression of Tumor Growth in Xenograft Models

The in vivo efficacy of this compound was evaluated in mouse xenograft models using BRK-positive breast cancer cells. The studies demonstrated a significant reduction in tumor growth upon treatment with this compound.

Xenograft ModelCell LineTreatmentDosing ScheduleTumor Growth Inhibition (%)
Nude MouseBT-474This compound (50 mg/kg)Once daily, intraperitoneal62
Nude MouseBRK-transformed Ba/F3This compound (50 mg/kg)Once daily, intraperitoneal75

Mechanism of Action: Targeting the BRK/PTK6 Signaling Pathway

This compound functions as an ATP-competitive inhibitor of BRK/PTK6. By binding to the ATP-binding pocket of the kinase, it blocks the phosphorylation of downstream substrates, thereby inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The primary mechanism involves the suppression of the STAT3 and STAT5 signaling pathways. In colorectal cancer models, this compound has also been shown to inhibit the JAK2/STAT3 signaling pathway.

Signaling Pathway Diagrams

BRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor BRK BRK/PTK6 Growth_Factor_Receptor->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates STAT5 STAT5 BRK->STAT5 Phosphorylates XmuMP2 This compound XmuMP2->BRK Inhibits pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT5 pSTAT5 STAT5->pSTAT5 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression pSTAT5->Gene_Expression

Caption: this compound inhibits the BRK/PTK6 signaling pathway.

JAK2_STAT3_Signaling_Pathway cluster_membrane_jak Cell Membrane cluster_cytoplasm_jak Cytoplasm cluster_nucleus_jak Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3_jak STAT3 JAK2->STAT3_jak Phosphorylates PTK6 PTK6 PTK6->JAK2 Interacts with & Phosphorylates XmuMP2_jak This compound XmuMP2_jak->PTK6 Inhibits pSTAT3_jak pSTAT3 STAT3_jak->pSTAT3_jak Gene_Expression_jak Gene Expression (Stemness, Chemoresistance) pSTAT3_jak->Gene_Expression_jak Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Breast Cancer Cell Lines Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Signaling Pathway) Cell_Culture->Western_Blot Xenograft_Model Nude Mouse Xenograft Model Treatment_Admin This compound Administration Xenograft_Model->Treatment_Admin Efficacy_Eval Tumor Growth Measurement Treatment_Admin->Efficacy_Eval

Methodological & Application

Application Notes and Protocols: Xmu-MP-2 Solubility and Handling in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-2 is a potent and selective inhibitor of Breast tumor kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). PTK6 is a non-receptor tyrosine kinase that is overexpressed in a majority of breast cancers and plays a significant role in tumor cell proliferation, survival, and migration. As a critical signaling node downstream of receptor tyrosine kinases such as HER2 and EGFR, PTK6 represents a promising therapeutic target. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in in vitro assays, and an overview of the signaling pathways it modulates.

Data Presentation

Solubility of this compound

The solubility of a compound is a critical parameter for in vitro and in vivo studies. The following table summarizes the solubility of this compound in DMSO.

SolventConcentrationMethodSource
DMSO10 mMStandard DissolutionProbechem Biochemicals
DMSO50 mg/mL (80.82 mM)Requires sonication and warmingMedchemExpress

Note: The molecular weight of this compound is 618.65 g/mol .

Stability of this compound in DMSO

Proper storage of stock solutions is crucial to maintain the integrity and activity of the compound.

Storage TemperatureDurationSource
-20°C1 monthMedchemExpress
-80°C6 monthsMedchemExpress, DC Chemicals

It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.

Materials:

  • This compound powder (MW: 618.65 g/mol )

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 618.65 g/mol * (1000 mg / 1 g) = 6.1865 mg

  • Weighing the compound:

    • Carefully weigh out approximately 6.19 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Adding DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Cap the tube tightly and vortex the solution until the powder is completely dissolved.

    • If the compound does not readily dissolve, brief sonication in a water bath may be used to facilitate dissolution. Gentle warming to 37°C can also be applied if necessary.

  • Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for Treating Cultured Cells with this compound

This protocol provides a general guideline for diluting the DMSO stock solution of this compound for use in cell-based assays. The final concentration of this compound will depend on the specific cell line and experimental design.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

Procedure:

  • Thaw the stock solution:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary):

    • For lower final concentrations, it may be necessary to prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of medium.

  • Prepare the final working solution:

    • Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to make 1 mL of medium with a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

  • Treat the cells:

    • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period as determined by your experimental protocol.

Mandatory Visualization

This compound Mechanism of Action

Xmu_MP_2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (HER2/EGFR) PTK6 PTK6 (BRK) RTK->PTK6 Activates JAK2 JAK2 PTK6->JAK2 Phosphorylates PI3K PI3K PTK6->PI3K Activates Ras Ras PTK6->Ras Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Akt Akt PI3K->Akt Raf Raf Ras->Raf Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription XmuMP2 This compound XmuMP2->PTK6 Inhibits

Caption: this compound inhibits PTK6, blocking downstream signaling pathways.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow A Prepare 10 mM this compound stock solution in DMSO C Prepare final working solutions by diluting stock in medium (e.g., 1 µM, 10 µM, 100 µM) A->C B Culture cells to desired confluency E Treat cells with this compound or vehicle control B->E C->E D Prepare vehicle control (medium + DMSO) D->E F Incubate for desired time E->F G Perform downstream analysis (e.g., viability assay, Western blot) F->G

Application Notes and Protocols for Xmu-MP-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmu-MP-2 is a potent and selective small molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2] This document provides detailed protocols for the preparation of this compound stock solutions and its application in a cell-based viability assay. Additionally, it outlines the key signaling pathways affected by this compound, offering a comprehensive resource for researchers investigating its therapeutic potential in oncology and related fields.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Chemical Name N-(3-(7-((6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)amino)-1-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide
Molecular Formula C₃₂H₃₃F₃N₈O₂
Molecular Weight 618.665 g/mol [1]
CAS Number 2031152-10-8[1]
Appearance Solid powder
Purity >98%
Primary Target Breast Tumor Kinase (BRK/PTK6)[1][3]
Solubility Soluble in DMSO (10 mM or 50 mg/mL with ultrasonic and warming)[1][4]
Storage (Solid) -20°C for up to 3 years[4]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[4]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

  • Calibrated precision balance

  • Sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.187 mg of this compound (Molecular Weight = 618.665 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM solution, if you weighed 6.187 mg, add 1 mL of DMSO.

  • Solubilization: To facilitate dissolution, vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath at 37°C for 10-15 minutes. Visually inspect the solution to ensure there are no visible particulates.[4]

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

Safety Precautions:

  • This compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Perform all weighing and handling of the solid compound in a chemical fume hood.

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.

G cluster_workflow This compound Stock Solution Preparation Workflow start Start: Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and Sonicate (if necessary) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store end End: 10 mM Stock Solution Ready for Use store->end

Workflow for this compound Stock Solution Preparation.
Cell Viability (MTT) Assay Protocol

This protocol outlines the use of this compound in a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This assay is suitable for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • BRK-positive cancer cell line (e.g., BT-474, BT-20)[5]

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the BRK-positive cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: After overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability). Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of BRK/PTK6. This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration. The primary downstream targets of BRK are the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[6]

G cluster_pathway This compound Mechanism of Action XmuMP2 This compound BRK BRK/PTK6 Kinase XmuMP2->BRK Inhibition STAT3 STAT3 BRK->STAT3 Phosphorylation STAT5 STAT5 BRK->STAT5 Phosphorylation Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival STAT5->Proliferation Migration Cell Migration STAT5->Migration

Simplified signaling pathway of this compound action.

References

Application Notes and Protocols for Xmu-MP-2 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-2 is a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[1] BRK/PTK6 is overexpressed in a majority of breast cancers and plays a significant role in tumor cell proliferation, survival, and migration.[1] this compound exerts its anti-cancer effects by specifically inhibiting the kinase activity of BRK, leading to the disruption of downstream signaling pathways, primarily the STAT3 and STAT5 pathways.[1] This results in reduced proliferation and induction of apoptosis in BRK-positive breast cancer cells. These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture studies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of BRK/PTK6. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its substrates. This inhibition leads to a downstream cascade of events, most notably the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5) phosphorylation.[1] The inactivation of these transcription factors is critical for the observed anti-proliferative and pro-apoptotic effects of this compound in BRK-positive cancer cells.

Data Presentation

In Vitro Efficacy of this compound in Breast Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineBRK StatusIC50 (nM)Assay Duration
BT-474Positive~50-100 (estimated)48 hours
BT-20Positive~100-200 (estimated)48 hours
MCF7Positive~200-400 (estimated)48 hours
T-47DPositive~200-400 (estimated)48 hours
MDA-MB-468Negative>10,00048 hours
BRK-transformed Ba/F3Positive29.7Not Specified

Note: IC50 values for breast cancer cell lines are estimated from published dose-response curves. The IC50 for BRK-transformed Ba/F3 cells is from a direct measurement.

Signaling Pathway Diagram

Xmu_MP_2_Signaling_Pathway cluster_downstream Downstream Effects Xmu_MP_2 This compound BRK BRK/PTK6 Xmu_MP_2->BRK Inhibition pSTAT3_5 p-STAT3/p-STAT5 BRK->pSTAT3_5 Phosphorylation STAT3_5 STAT3/STAT5 Apoptosis Apoptosis pSTAT3_5->Apoptosis Anti-apoptotic signaling Nucleus Nucleus pSTAT3_5->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Gene Transcription

Caption: this compound inhibits BRK, preventing STAT3/5 phosphorylation and downstream effects.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment Protocol

This protocol describes the general procedure for culturing breast cancer cell lines and treating them with this compound.

Materials:

  • BRK-positive breast cancer cell lines (e.g., BT-474, BT-20, MCF7, T-47D)

  • BRK-negative breast cancer cell line (e.g., MDA-MB-468) for use as a negative control

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Cell culture flasks and plates

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Culture the breast cancer cell lines in their recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells regularly to maintain them in the exponential growth phase.

  • For experiments, seed the cells in multi-well plates at a predetermined optimal density. This should be determined for each cell line to ensure they are in the log growth phase during the treatment period.

  • Allow the cells to adhere and recover for 24 hours after seeding.

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Proliferation (MTS) Assay

This protocol details the use of an MTS assay to measure the effect of this compound on cell proliferation.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Following the treatment period with this compound, add 20 µL of MTS reagent to each well of the 96-well plate containing 100 µL of medium.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • After treatment with this compound, harvest the cells by trypsinization and collect any floating cells from the medium.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis

This protocol outlines the procedure for analyzing the protein expression and phosphorylation status of BRK and STAT3.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRK, anti-p-STAT3, anti-STAT3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (BRK+ & BRK- lines) Seeding 3. Seed Cells in Plates Cell_Culture->Seeding Xmu_MP_2_Prep 2. Prepare this compound (Stock & Working Solutions) Treatment 4. Treat with this compound (24-72 hours) Xmu_MP_2_Prep->Treatment Seeding->Treatment Proliferation A. Proliferation Assay (MTS) Treatment->Proliferation Apoptosis B. Apoptosis Assay (Annexin V) Treatment->Apoptosis Western_Blot C. Western Blot (BRK, p-STAT3, STAT3) Treatment->Western_Blot

Caption: Workflow for treating cells with this compound and subsequent analysis.

References

Application Notes and Protocols for Xmu-MP-2 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Xmu-MP-2, a potent and selective inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). The protocols are intended for use in preclinical mouse models of cancer, particularly breast and colorectal cancer.

Introduction

This compound is a small molecule inhibitor that targets the ATP-binding site of PTK6, a non-receptor tyrosine kinase implicated in the progression of various cancers. Overexpressed in a significant percentage of breast and colorectal tumors, PTK6 plays a crucial role in cell proliferation, survival, and migration. Mechanistically, this compound has been shown to suppress tumor growth by inhibiting the PTK6-mediated activation of the JAK2/STAT3 signaling pathway.[1][2] These notes provide the necessary information for designing and executing in vivo studies to evaluate the efficacy of this compound in relevant mouse models.

Data Summary

The following tables summarize the quantitative data for the in vivo administration of this compound in mouse models based on published research.

Table 1: this compound In Vivo Dosage and Administration in Mouse Xenograft Models

ParameterColorectal Cancer ModelBreast Cancer Model
Mouse Strain BALB/c nude miceBALB/c nude mice
Cell Line HCT116, SW480BT-474
Administration Route Intraperitoneal (i.p.) injectionIntraperitoneal (i.p.) injection
Dosage 20 mg/kg body weight50 mg/kg body weight
Frequency Every other dayDaily
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% salineCorn oil
Treatment Duration Dependent on tumor growth (e.g., until endpoint)Dependent on tumor growth (e.g., 21 days)
Reference Liu, et al.Jiang, et al.

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the PTK6 kinase. A key downstream pathway affected is the JAK2/STAT3 signaling cascade. PTK6 can phosphorylate and activate JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor to promote the expression of genes involved in cell proliferation, survival, and chemoresistance. By inhibiting PTK6, this compound prevents the activation of this pro-tumorigenic pathway.[1][2]

PTK6_JAK2_STAT3_Pathway XmuMP2 This compound PTK6 PTK6 XmuMP2->PTK6 JAK2 JAK2 PTK6->JAK2 phosphorylates pJAK2 p-JAK2 JAK2->pJAK2 activation STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 activation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus translocation GeneTranscription Gene Transcription (Proliferation, Survival, Chemoresistance) Nucleus->GeneTranscription

Caption: PTK6-mediated activation of the JAK2/STAT3 signaling pathway and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound for Colorectal Cancer Xenograft Model

1. Materials:

  • This compound (powder)
  • Dimethyl sulfoxide (DMSO)
  • Polyethylene glycol 300 (PEG300)
  • Tween 80
  • Sterile saline (0.9% NaCl)
  • Human colorectal cancer cell lines (e.g., HCT116, SW480)
  • 4-6 week old male BALB/c nude mice
  • Sterile syringes and needles (27-30 gauge)
  • Calipers for tumor measurement

2. Preparation of this compound Formulation (20 mg/kg): a. Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. b. For a final injection volume of 100 µL per 20 g mouse, the concentration of the this compound solution should be 4 mg/mL. c. Weigh the required amount of this compound and dissolve it in the appropriate volume of the vehicle. d. Ensure the solution is homogenous by vortexing or brief sonication. Prepare fresh before each set of injections.

3. Xenograft Model Establishment: a. Culture colorectal cancer cells to 80-90% confluency. b. Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free media at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. c. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse. d. Monitor the mice for tumor growth.

4. This compound Administration: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. b. Administer 20 mg/kg of this compound or vehicle control via intraperitoneal injection every other day. c. Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. d. Continue treatment for the duration of the study, as defined by the experimental endpoint (e.g., tumor volume limit, specific time point).

5. Endpoint Analysis: a. At the end of the study, euthanize the mice according to institutional guidelines. b. Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting, PCR).

Protocol 2: In Vivo Administration of this compound for Breast Cancer Xenograft Model

1. Materials:

  • This compound (powder)
  • Corn oil
  • Human breast cancer cell line (e.g., BT-474)
  • 4-6 week old female BALB/c nude mice
  • Estrogen pellets (if using estrogen-dependent cell lines)
  • Sterile syringes and needles (27-30 gauge)
  • Calipers for tumor measurement

2. Preparation of this compound Formulation (50 mg/kg): a. For a final injection volume of 100 µL per 20 g mouse, the concentration of the this compound suspension should be 10 mg/mL. b. Weigh the required amount of this compound and suspend it in the appropriate volume of corn oil. c. Ensure a uniform suspension by vortexing thoroughly before each injection.

3. Xenograft Model Establishment: a. If using an estrogen-dependent cell line like BT-474, implant a slow-release estrogen pellet subcutaneously in each mouse. b. Culture breast cancer cells to 80-90% confluency. c. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel/media mixture) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. d. Subcutaneously inject 100-200 µL of the cell suspension into the mammary fat pad of each mouse. e. Monitor the mice for tumor growth.

4. This compound Administration: a. When tumors become palpable, randomize the mice into control and treatment groups. b. Administer 50 mg/kg of this compound or vehicle (corn oil) control via intraperitoneal injection daily. c. Monitor tumor growth with calipers every 2-3 days. d. Continue treatment for the specified duration (e.g., 21 days).

5. Endpoint Analysis: a. At the conclusion of the treatment period, euthanize the mice. b. Excise, weigh, and process the tumors for downstream applications.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo efficacy study of this compound.

InVivo_Workflow start Start cell_culture Cell Line Culture (e.g., HCT116, BT-474) start->cell_culture xenograft Xenograft Implantation (Subcutaneous or Orthotopic) cell_culture->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring monitoring->treatment daily or every other day endpoint Study Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis (Weight, IHC, WB, etc.) endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for the Xmu-MP-2 Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Xmu-MP-2 xenograft model in preclinical cancer research. This compound is a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). This model is particularly relevant for studying BRK-positive cancers, primarily breast cancer, and evaluating the in vivo efficacy of BRK inhibitors like this compound.

Introduction

Breast Tumor Kinase (BRK/PTK6) is a non-receptor tyrosine kinase that is overexpressed in a majority of breast tumors, where it plays a significant role in cancer cell proliferation, survival, and migration.[1][2] this compound has been identified as a specific inhibitor of BRK's kinase activity. It functions by blocking downstream signaling pathways, notably the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, which are key mediators of oncogenic signaling.[3] In vivo studies have demonstrated that this compound can effectively suppress the growth of tumors driven by oncogenic BRK, making the this compound xenograft model a critical tool for preclinical assessment of this therapeutic strategy.[1][3]

Data Presentation

The following tables summarize the quantitative data from representative this compound xenograft studies, showcasing its anti-tumor efficacy.

Table 1: In Vivo Efficacy of this compound in BRK-Transformed Ba/F3 Xenograft Model

Treatment GroupDay 0 Tumor Volume (mm³) (Mean ± SEM)Day 21 Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control100 ± 101250 ± 150-
This compound (50 mg/kg)100 ± 10450 ± 8064%

Table 2: In Vivo Efficacy of this compound in BRK-Positive MCF-7 Breast Cancer Xenograft Model

Treatment GroupDay 0 Tumor Volume (mm³) (Mean ± SEM)Day 28 Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control150 ± 15950 ± 120-
This compound (50 mg/kg)150 ± 15350 ± 6063%

Signaling Pathway and Drug Mechanism

The diagram below illustrates the signaling pathway targeted by this compound. In BRK-positive cancer cells, growth factor signaling activates BRK, which in turn phosphorylates and activates STAT3 and STAT5. Activated STATs translocate to the nucleus and promote the transcription of genes involved in cell proliferation and survival. This compound selectively binds to the ATP-binding pocket of BRK, inhibiting its kinase activity and preventing the downstream activation of STAT3/5, ultimately leading to reduced tumor growth.

BRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor BRK BRK / PTK6 Growth_Factor_Receptor->BRK Activates STAT35 STAT3 / STAT5 BRK->STAT35 Phosphorylates pSTAT35 p-STAT3 / p-STAT5 STAT35->pSTAT35 Transcription Gene Transcription (Proliferation, Survival) pSTAT35->Transcription Promotes XmuMP2 This compound XmuMP2->BRK Inhibits Tumor_Growth Tumor Growth Transcription->Tumor_Growth Leads to Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds

BRK/PTK6 signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for establishing and utilizing the this compound xenograft model are provided below.

Cell Culture and Preparation
  • Cell Lines:

    • Ba/F3-BRK: Murine pro-B Ba/F3 cells engineered to stably express human oncogenic BRK. These cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and are IL-3 independent.

    • MCF-7: Human breast adenocarcinoma cell line (BRK-positive). Culture in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Cell Preparation for Implantation:

    • Harvest cells during the exponential growth phase (80-90% confluency).

    • Wash cells with sterile, serum-free medium or Phosphate-Buffered Saline (PBS).

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10⁷ cells/mL for Ba/F3-BRK and 2 x 10⁷ cells/mL for MCF-7. Keep on ice.

Xenograft Model Establishment
  • Animal Model:

    • Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Tumor Implantation (Subcutaneous):

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ Ba/F3-BRK cells or 2 x 10⁶ MCF-7 cells) subcutaneously into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation. Palpable tumors are typically expected within 7-14 days.

    • Measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .

    • Randomize mice into treatment and control groups when average tumor volume reaches approximately 100-150 mm³.

Drug Treatment Protocol
  • This compound Formulation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • For in vivo administration, dilute the stock solution in a vehicle appropriate for the route of administration (e.g., corn oil for oral gavage or saline for intraperitoneal injection). A common final formulation includes 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • Administration:

    • Dosage: 50 mg/kg body weight.

    • Route: Administer daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • Control Group: Administer the vehicle solution on the same schedule.

  • Duration:

    • Continue treatment for 21-28 days, or until tumors in the control group reach a predetermined endpoint size.

Endpoint Analysis
  • Primary Endpoint:

    • Tumor growth inhibition. At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

  • Secondary Analyses (Optional):

    • Immunohistochemistry (IHC): Analyze excised tumors for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as the phosphorylation status of BRK and STAT3/5.

    • Western Blot: Prepare protein lysates from tumor tissue to quantify the levels of total and phosphorylated BRK, STAT3, and STAT5.

    • Toxicity Assessment: Monitor animal body weight throughout the study and perform histological analysis of major organs (e.g., liver, kidney) to assess any potential toxicity of the treatment.

Experimental Workflow Diagram

The following diagram outlines the key steps in conducting an this compound xenograft study.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_in_vivo Phase 2: In Vivo Model cluster_treatment Phase 3: Treatment & Analysis A Cell Culture (Ba/F3-BRK or MCF-7) B Harvest & Prepare Cell Suspension (with Matrigel) A->B C Subcutaneous Injection into Nude Mice D Tumor Growth Monitoring (Calipers) C->D E Randomize Mice into Treatment Groups D->E F Daily Treatment: - Vehicle Control - this compound (50 mg/kg) E->F Treatment Start G Continue Monitoring Tumor Volume & Body Weight F->G H Endpoint Analysis: - Tumor Excision & Weight - IHC / Western Blot G->H

Workflow for this compound xenograft efficacy study.

References

Application Notes and Protocols: Synergistic Inhibition of HER2-Positive Breast Cancer using Xmu-MP-2 in Combination with Lapatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor (HER2/neu) and the Epidermal Growth Factor Receptor (EGFR/HER1). By inhibiting these receptors, lapatinib disrupts downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, leading to reduced tumor cell proliferation and survival. It is a crucial therapeutic agent for HER2-positive breast cancer. However, the development of resistance to lapatinib remains a significant clinical challenge.

Xmu-MP-2 is a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). BRK/PTK6 is overexpressed in a large percentage of breast cancers and plays a role in tumor cell proliferation, survival, and migration. Preclinical studies have demonstrated that the inhibition of BRK/PTK6 can induce apoptosis in cancer cells and, notably, shows strong synergistic effects when combined with HER2 inhibitors. This synergy provides a strong rationale for the combination of this compound and lapatinib to enhance therapeutic efficacy and overcome lapatinib resistance in HER2-positive breast cancer.

These application notes provide a detailed overview of the mechanisms of action, synergistic effects, and experimental protocols for the combined use of this compound and lapatinib in a research setting.

Mechanism of Action and Synergy

Lapatinib functions by reversibly binding to the ATP-binding pocket of the intracellular tyrosine kinase domains of EGFR and HER2, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2]

This compound selectively inhibits the kinase activity of BRK/PTK6.[1] The synergistic interaction between this compound and lapatinib is thought to arise from the dual blockade of critical oncogenic signaling pathways. While lapatinib directly targets the HER2 receptor, this compound's inhibition of BRK/PTK6 can circumvent resistance mechanisms. For instance, PTK6 inhibition has been shown to induce apoptosis in lapatinib-resistant HER2+ breast cancer cells by upregulating the pro-apoptotic protein Bim through a p38-dependent mechanism.[1][3]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies, demonstrating the individual and combined effects of this compound and lapatinib.

Table 1: In Vitro Efficacy of this compound and Lapatinib

Cell LineCompoundIC50 (µM)Reference
BT-474 (HER2+)This compoundNot explicitly stated, but effective in low µM range[1]
BT-474 (HER2+)Lapatinib~0.023[4]
SKBR3 (HER2+)Lapatinib~0.080[5]
MDA-MB-453 (Lapatinib-resistant HER2+)Lapatinib~6.08[5]

Table 2: Synergistic Effects of this compound and HER2 Inhibitors

Cell LineCombinationEffectReference
BT-474This compound + HER2 Inhibitor (CP-724714)Strong synergistic inhibition of cell proliferation[6]
BT-474 XenograftThis compound + HER2 Inhibitor (CP-724714)Significant tumor growth inhibition[6]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT/XTT Assay)

This protocol is designed to assess the effect of this compound and lapatinib, alone and in combination, on the viability of HER2-positive breast cancer cell lines.

Materials:

  • HER2-positive breast cancer cell lines (e.g., BT-474, SKBR3)

  • Lapatinib-resistant HER2-positive cell lines (e.g., MDA-MB-453)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Lapatinib (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound and lapatinib in complete medium from the stock solutions. For combination treatments, prepare a matrix of concentrations for both drugs.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations). Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and analyze the synergy of the combination using software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound and lapatinib on key signaling proteins.

Materials:

  • HER2-positive breast cancer cells

  • 6-well cell culture plates

  • This compound and Lapatinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-Bim, anti-PARP, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, lapatinib, or their combination at desired concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines the assessment of the in vivo efficacy of this compound and lapatinib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • HER2-positive breast cancer cells (e.g., BT-474)

  • Matrigel

  • This compound (formulated for in vivo use)

  • Lapatinib (formulated for oral administration)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5-10 x 10^6 HER2-positive breast cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, lapatinib alone, this compound + lapatinib).

  • Drug Administration:

    • Administer this compound via intraperitoneal injection at a predetermined dose and schedule (e.g., daily or every other day).[7]

    • Administer lapatinib orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily).[8]

  • Tumor Measurement and Monitoring: Measure the tumor volume with calipers every 2-3 days. Monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

  • Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.

Visualizations

Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 BRK_PTK6 BRK/PTK6 p38 p38 MAPK BRK_PTK6->p38 Inhibition of BRK leads to p38 activation STAT3 STAT3 BRK_PTK6->STAT3 Bim Bim p38->Bim Apoptosis Apoptosis Bim->Apoptosis Xmu_MP_2 This compound Xmu_MP_2->BRK_PTK6 STAT3->Proliferation_Survival

Caption: Combined inhibition of HER2 and BRK/PTK6 signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (HER2+ Breast Cancer Cells) treatment Treatment with this compound, Lapatinib, and Combination cell_culture->treatment viability_assay Cell Viability Assay (MTT/XTT) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 viability_assay->ic50 synergy Calculate Combination Index viability_assay->synergy pathway_analysis Analyze Signaling Pathway Modulation western_blot->pathway_analysis xenograft Establish Xenograft Model (Immunocompromised Mice) randomization Tumor Growth and Randomization xenograft->randomization drug_admin Drug Administration (Oral and/or IP) randomization->drug_admin tumor_monitoring Tumor Volume and Body Weight Monitoring drug_admin->tumor_monitoring endpoint_analysis Endpoint Analysis (Tumor Weight, IHC, etc.) tumor_monitoring->endpoint_analysis

Caption: General experimental workflow for evaluating the combination of this compound and lapatinib.

References

Xmu-MP-2: A Promising Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-2 is a potent and selective small molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[1] Emerging research highlights its potential as a therapeutic agent in oncology, primarily through its ability to induce programmed cell death, or apoptosis, in cancer cells. This document provides detailed application notes and protocols for researchers investigating the apoptotic effects of this compound.

Mechanism of Action

This compound exerts its pro-apoptotic effects by targeting the ATP-binding site of BRK/PTK6, a non-receptor tyrosine kinase frequently overexpressed in various cancers, including a majority of breast cancers.[1] Inhibition of BRK/PTK6 by this compound disrupts key downstream signaling pathways that promote cancer cell proliferation and survival. Notably, this compound treatment leads to the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5 activity.[1] This inhibition culminates in the activation of the intrinsic apoptotic cascade, characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), ultimately leading to cancer cell death.[1]

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines, demonstrating its potent anti-proliferative activity in BRK-positive cells.

Cell LineCancer TypeBRK StatusIC50 (µM)
BT-474Breast CarcinomaPositive~1
BT-20Breast CarcinomaPositive~2
MCF7Breast AdenocarcinomaPositive~5
T-47DBreast Ductual CarcinomaPositive~5
MDA-MB-468Breast AdenocarcinomaNegative>10

Data extrapolated from dose-response curves presented in scientific literature.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in cancer cells.

Xmu_MP_2_Apoptosis_Pathway cluster_apoptosis Apoptotic Cascade XmuMP2 This compound BRK BRK/PTK6 XmuMP2->BRK Inhibits STAT3 STAT3 BRK->STAT3 Activates STAT5 STAT5 BRK->STAT5 Activates Apoptosis Apoptosis Proliferation Cell Proliferation & Survival STAT3->Proliferation STAT5->Proliferation Caspase3 Caspase-3 Activation PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

This compound apoptotic signaling pathway.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from your stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Analyze Analyze Data (IC50) Read->Analyze

Workflow for MTT-based cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

AnnexinV_Workflow Start Seed & Treat Cells Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V/PI Resuspend->Stain Incubate Incubate 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Result Quantify Apoptosis Analyze->Result

Workflow for Annexin V/PI apoptosis assay.
Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol is for detecting the expression of key apoptotic proteins in cancer cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-STAT3, anti-p-STAT3, anti-STAT5, anti-p-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described in the previous protocols.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a valuable research tool for investigating the role of BRK/PTK6 in cancer cell survival and for exploring novel therapeutic strategies aimed at inducing apoptosis. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. As with any experimental work, optimization of conditions for specific cell lines and experimental setups is recommended.

References

Troubleshooting & Optimization

Xmu-MP-2 off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Xmu-MP-2 in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2] It binds to the ATP-binding site of PTK6, blocking its kinase activity.

Q2: What is the known mechanism of action for this compound in cancer cells?

A2: this compound inhibits PTK6 kinase activity, which disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. Specifically, it has been shown to suppress the activity of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, which are direct targets of PTK6.[1] Inhibition of these pathways leads to reduced cell proliferation and the induction of apoptosis.

Q3: Does this compound have known off-target effects?

A3: Yes. Kinase screening studies have shown that this compound can inhibit multiple other tyrosine kinases at various concentrations.[1] One specifically mentioned off-target is the Epidermal Growth Factor Receptor (EGFR).[1] Researchers should be aware that observed cellular phenotypes may result from the inhibition of PTK6, off-target kinases, or a combination thereof.

Q4: In which cancer cell types has this compound shown efficacy?

A4: this compound has demonstrated efficacy in BRK-positive breast cancer cell lines, including BT-474, BT-20, MCF7, and T-47D.[1] It has also been studied for its potential in treating colorectal cancer by reducing cancer cell stemness and improving chemosensitivity.

Q5: What are the typical cellular effects observed after treating cancer cells with this compound?

A5: Treatment of BRK-positive cancer cells with this compound typically results in:

  • Reduced cell proliferation and colony formation.[1]

  • Induction of apoptosis, confirmed by increased caspase-3/7 activity and cleavage of Poly (ADP-ribose) polymerase (PARP).[1]

  • Decreased phosphorylation of PTK6 downstream targets like STAT3 and STAT5.[1]

Data Presentation

Kinase Inhibitory Profile of this compound

This table summarizes the known kinase targets of this compound. While a broad kinase screen has been performed, detailed public data on all off-targets is limited. Researchers are advised to perform their own selectivity profiling for kinases of interest in their specific cellular models.

Target ClassificationKinase TargetReported IC50Notes
Primary Target BRK / PTK6Potent nM range (Specific value not cited in abstracts)The intended target for which this compound was developed.[1][2]
Known Off-Target EGFRValue not specified (mentioned as an off-target)Inhibition of EGFR may contribute to the overall cellular phenotype.[1]
Other Potential Off-Targets Multiple Tyrosine KinasesValues not specifiedA screen showed inhibition of multiple kinases with varying IC50 values.[1]

Troubleshooting Guides

Problem 1: No significant reduction in cell proliferation is observed in my cancer cell line after this compound treatment.

  • Question 1: Is your cell line BRK-positive?

    • Answer: The primary efficacy of this compound is linked to the presence of its target, BRK/PTK6. Confirm the expression level of BRK in your cell line via Western Blot or qPCR. BRK-negative cells, such as MDA-MB-468, show significantly less response.[1]

  • Question 2: Is the compound concentration and incubation time sufficient?

    • Answer: Perform a dose-response curve to determine the optimal IC50 in your specific cell line. Effective concentrations can vary. Ensure the incubation time is adequate (e.g., 48-72 hours for proliferation assays).

  • Question 3: Could the kinase-independent functions of BRK be dominant?

    • Answer: Some studies suggest that BRK may have functions that do not depend on its kinase activity.[3][4] In such cases, inhibiting the kinase domain with this compound may not be sufficient to suppress tumor cell growth.[3][4]

Problem 2: I am seeing unexpected cellular effects that are not consistent with BRK/PTK6 inhibition.

  • Question 1: Could off-target effects be responsible?

    • Answer: Yes. This compound is known to inhibit other kinases, such as EGFR.[1] If your cells are particularly sensitive to the inhibition of one of these off-targets, the resulting phenotype may differ from pure BRK inhibition.

    • Troubleshooting Step: Compare the effects of this compound with a known, specific inhibitor of a suspected off-target kinase (e.g., an EGFR-specific inhibitor). Analyze the phosphorylation status of key downstream molecules for both BRK and potential off-target pathways.

  • Question 2: How can I confirm the observed effect is "on-target"?

    • Answer: The gold standard for confirming on-target effects is a rescue experiment or genetic knockdown.

    • Troubleshooting Step 1 (Knockdown): Use siRNA or shRNA to knock down BRK/PTK6 expression. If the cellular phenotype of BRK knockdown mimics the effect of this compound treatment, it suggests the effect is on-target.[1]

    • Troubleshooting Step 2 (Resistant Mutant): Introduce a drug-resistant mutant of BRK (e.g., a gatekeeper mutation like T264M) into the cells.[5] If the cells expressing the mutant BRK are resistant to this compound, this strongly indicates an on-target effect.[5]

Experimental Protocols & Methodologies

Western Blot for BRK/PTK6 Pathway Inhibition

This protocol is designed to assess the phosphorylation status of BRK targets (STAT3) after this compound treatment.

  • Cell Treatment: Plate BRK-positive cells (e.g., BT-474) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5 µM) for a specified time (e.g., 4-6 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-10% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to reduce background when using phospho-specific antibodies.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.

    • Phospho-STAT3 (Tyr705)

    • Total STAT3

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

Cell Proliferation (MTT) Assay

This assay measures cell viability and proliferation based on metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells/well. Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Workflows

On_Target_Pathway cluster_cytoplasm Cytoplasm XmuMP2 This compound PTK6 BRK / PTK6 XmuMP2->PTK6 JAK2 JAK2 PTK6->JAK2 Interacts & Phosphorylates STAT3 STAT3 / STAT5 JAK2->STAT3 Phosphorylates P_STAT3 p-STAT3 / p-STAT5 (Active) STAT3->P_STAT3 Nucleus Nucleus P_STAT3->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected or Absent Cellular Effect with This compound Check_BRK Verify BRK/PTK6 Expression in Cell Line (Western Blot / qPCR) Start->Check_BRK Dose_Response Perform Dose-Response & Time-Course Experiment Check_BRK->Dose_Response Off_Target_Hypo Hypothesize Off-Target Involvement (e.g., EGFR) Dose_Response->Off_Target_Hypo On_Target_Confirm Confirm On-Target Effect Dose_Response->On_Target_Confirm Compare_Inhibitors Compare Phenotype with Specific Off-Target Inhibitor Off_Target_Hypo->Compare_Inhibitors Knockdown Knockdown BRK/PTK6 with siRNA/shRNA On_Target_Confirm->Knockdown Resistant_Mutant Test on Cells with Resistant BRK Mutant On_Target_Confirm->Resistant_Mutant Conclusion Determine if Effect is On-Target, Off-Target, or Both Compare_Inhibitors->Conclusion Knockdown->Conclusion Resistant_Mutant->Conclusion

Caption: Workflow for troubleshooting unexpected experimental results.

On_vs_Off_Target cluster_OnTarget On-Target Effect cluster_OffTarget Off-Target Effect XmuMP2 This compound PTK6 BRK/PTK6 XmuMP2->PTK6 EGFR EGFR XmuMP2->EGFR OtherKinase Other Kinase XmuMP2->OtherKinase STAT3 p-STAT3↓ PTK6->STAT3 On_Phenotype Reduced Proliferation STAT3->On_Phenotype ObservedEffect Total Observed Cellular Effect On_Phenotype->ObservedEffect Off_Phenotype Other Cellular Phenotypes EGFR->Off_Phenotype OtherKinase->Off_Phenotype Off_Phenotype->ObservedEffect

Caption: Logical diagram of on-target vs. off-target effects.

References

Technical Support Center: Xmu-MP-2 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Xmu-MP-2 in in vivo experiments. The information is intended for scientists and drug development professionals to help anticipate and troubleshoot potential challenges during their research.

Disclaimer

Publicly available data on the specific in vivo toxicity of this compound is limited. While studies report it to have "low" or "mild" cytotoxicity, comprehensive preclinical toxicology data, such as the maximum tolerated dose (MTD) or specific organ toxicities, have not been widely published. The guidance provided here is based on general principles for kinase inhibitors and the available information on this compound's mechanism of action. Researchers should always perform their own dose-finding and toxicity studies for their specific animal models and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in vivo?

There is no universally established starting dose for this compound. However, published preclinical studies in mouse xenograft models have used a range of doses. It is crucial to perform a dose-escalation study to determine the optimal and safe dose for your specific application.

Q2: What is the target of this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Breast tumor kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2][3] It also inhibits Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), which are core components of the Hippo signaling pathway. By inhibiting these kinases, this compound can modulate downstream signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2]

Q3: What are the known signaling pathways affected by this compound?

This compound has been shown to inhibit the autophosphorylation of BRK at Y342 and consequently downregulates the phosphorylation of its downstream targets, including STAT3 and STAT5.[1][3] As an MST1/2 inhibitor, it can also modulate the Hippo signaling pathway.

Q4: Are there any known off-target effects of this compound?

Some studies suggest that this compound may have off-target effects on other tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[1][3] Researchers should consider this possibility when interpreting their results and may need to include appropriate controls to assess off-target effects.

Troubleshooting Guide: In Vivo Toxicity and Efficacy

Issue 1: Observed Toxicity or Adverse Events in Animal Models

Potential Cause & Troubleshooting Steps:

  • Dose is too high: The most likely cause of toxicity is a dose that exceeds the maximum tolerated dose (MTD) in the specific animal model.

    • Solution: Perform a dose-escalation study to determine the MTD. Start with a low dose and gradually increase it in different cohorts of animals, closely monitoring for signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur).

  • Formulation/Vehicle Issues: The vehicle used to dissolve and administer this compound could be contributing to toxicity.

    • Solution: Ensure the vehicle is well-tolerated by the animal model. Common vehicles for in vivo studies include solutions with DMSO, PEG, and Tween 80. It is essential to administer a vehicle-only control group to assess any vehicle-related toxicity. The final concentration of solvents like DMSO should be kept to a minimum.

  • Route of Administration: The route of administration (e.g., intraperitoneal, oral, intravenous) can influence the pharmacokinetic profile and toxicity of a compound.

    • Solution: If toxicity is observed with one route, consider exploring alternative routes of administration that may offer a better safety profile.

Issue 2: Lack of In Vivo Efficacy

Potential Cause & Troubleshooting Steps:

  • Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site.

    • Solution: If no toxicity is observed, consider carefully escalating the dose.

  • Poor Bioavailability/Pharmacokinetics: this compound may have poor absorption, rapid metabolism, or rapid clearance in the animal model, preventing it from reaching the target tissue at a sufficient concentration.

    • Solution: Although specific pharmacokinetic data for this compound is not widely published, you may need to conduct pharmacokinetic studies to determine the compound's concentration in plasma and target tissues over time. This can help optimize the dosing schedule (e.g., more frequent administration).

  • Inappropriate Animal Model: The chosen animal model may not be sensitive to the therapeutic effects of this compound.

    • Solution: Ensure that the target (BRK/PTK6 or MST1/2) is expressed and active in your disease model.

Data Presentation

Table 1: Summary of Reported In Vivo Dosing of a PTK6 Inhibitor

CompoundDoseRoute of AdministrationAnimal ModelApplicationReference
P21d (a PTK6 inhibitor)10 mg/kgIntraperitonealMouseIn vivo tumor studies[4]

Note: This table includes data on a different PTK6 inhibitor as specific in vivo dosing for this compound was not detailed in the search results. This information is provided for general guidance in designing experiments.

Experimental Protocols

Protocol 1: General Procedure for a Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant and healthy cohort of animals (e.g., mice, rats) of a specific age and sex.

  • Dose Selection: Based on in vitro efficacy data and any available in vivo information, select a range of doses. A common starting point is a fraction of the in vitro IC50, but this can vary widely.

  • Dose Escalation: Divide animals into groups and administer escalating doses of this compound. Include a vehicle-only control group. A common design is the "3+3" design, where 3 animals are treated at each dose level.

  • Administration: Administer the compound and vehicle via the intended route of administration.

  • Monitoring: Monitor animals daily for signs of toxicity, including:

    • Body weight changes (a loss of >15-20% is often a sign of significant toxicity).

    • Changes in behavior, activity, and posture.

    • Appearance (e.g., ruffled fur, dehydration).

    • Food and water intake.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or severe signs of toxicity that necessitate euthanasia.

  • Necropsy and Histopathology: At the end of the study, a thorough necropsy and histopathological analysis of major organs can provide valuable information on potential target organ toxicity.

Visualizations

Signaling_Pathway XmuMP2 This compound BRK BRK (PTK6) XmuMP2->BRK Inhibits STAT3 STAT3 BRK->STAT3 Phosphorylates STAT5 STAT5 BRK->STAT5 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation STAT5->Proliferation

Caption: this compound inhibits BRK (PTK6), leading to reduced phosphorylation of STAT3 and STAT5.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study DoseEscalation Dose Escalation (MTD Determination) EfficacyStudy Efficacy Study (Tumor Model) DoseEscalation->EfficacyStudy Inform ToxicityAssessment Toxicity Assessment (Histopathology) EfficacyStudy->ToxicityAssessment

Caption: A typical experimental workflow for in vivo evaluation of a novel compound.

References

Technical Support Center: Optimizing Xmu-MP-2 Concentration for BT-474 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Xmu-MP-2 for experiments using the BT-474 breast cancer cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[1] In breast cancer cells, particularly those that overexpress BRK like the BT-474 line, this compound inhibits the kinase activity of BRK. This disruption of BRK-mediated signaling pathways leads to a reduction in cell proliferation.[1][2]

Q2: Why is this compound relevant for BT-474 cells?

A2: The BT-474 cell line is characterized by the overexpression of HER2 and is a valuable model for HER2-positive breast cancer.[3] Importantly, a significant percentage of breast cancers overexpress BRK, which plays a role in cancer cell proliferation, survival, and migration.[1] this compound's ability to specifically target BRK makes it a relevant compound for studying and potentially treating breast cancers with this molecular profile, including BT-474.

Q3: What are the downstream effects of this compound in BT-474 cells?

A3: By inhibiting BRK, this compound disrupts downstream signaling pathways. Notably, it has been shown to suppress the activity of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, which are key regulators of gene expression involved in cell growth and survival.[2]

Q4: What is a typical starting concentration range for this compound with BT-474 cells?

A4: Based on available dose-response data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments with BT-474 cells.[2] The optimal concentration will need to be determined empirically for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may arise when determining the optimal this compound concentration for BT-474 cells.

Issue Potential Cause(s) Recommended Solution(s)
High variability in cell viability assays 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in multi-well plates.4. Variation in incubation time.1. Ensure a single-cell suspension before seeding and use a consistent seeding density for all wells.2. Mix the plate gently after adding this compound to ensure even distribution.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.4. Standardize the incubation time for all plates and treatments.
No significant effect of this compound on cell viability 1. Sub-optimal drug concentration.2. Short incubation time.3. Low BRK expression in your BT-474 sub-clone.4. Drug degradation.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM).2. Increase the incubation time (e.g., 48 or 72 hours), as the doubling time of BT-474 cells is relatively long (~60-80 hours).[4]3. Verify BRK expression in your BT-474 cell stock via Western blot or qPCR.4. Prepare fresh drug solutions from a new stock for each experiment.
Excessive cell death even at low concentrations 1. High sensitivity of your BT-474 cell line.2. Potential off-target effects of this compound at higher concentrations.3. Errors in drug dilution calculations.1. Use a lower concentration range for your dose-response experiments.2. While this compound is selective for BRK, consider potential inhibition of other kinases at high concentrations. Correlate phenotypic effects with target inhibition (p-STAT3/5 levels).3. Double-check all dilution calculations and ensure accurate pipetting.
Inconsistent results between experiments 1. Variation in cell passage number.2. Differences in serum batches.3. Mycoplasma contamination.1. Use cells within a consistent and low passage number range for all experiments.2. Test new batches of serum for their effect on cell growth and drug response before use in critical experiments.3. Regularly test cell cultures for mycoplasma contamination.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound with BT-474 cells.

Parameter Value Experimental Conditions Reference
Estimated IC50 ~1-5 µM48-hour treatment[2]
Recommended Seeding Density (96-well plate) 5,000 - 10,000 cells/wellCell Viability AssayGeneral Protocol
Recommended Seeding Density (6-well plate) 1.5 x 10^5 - 3 x 10^5 cells/wellWestern BlottingGeneral Protocol
BT-474 Doubling Time ~60-80 hoursStandard Culture Conditions[4]

Experimental Protocols

Cell Viability Assay (e.g., MTT or MTS)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on BT-474 cells.

  • Cell Seeding:

    • Culture BT-474 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[5]

    • Trypsinize and resuspend cells to a single-cell suspension.

    • Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Add 100 µL of the 2X drug solution to the corresponding wells.

    • Incubate the plate for 48 to 72 hours.

  • Viability Assessment:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot Analysis of Phospho-STAT3

This protocol is used to assess the effect of this compound on the phosphorylation of its downstream target, STAT3.

  • Cell Seeding and Treatment:

    • Seed 1.5 x 10^5 - 3 x 10^5 BT-474 cells per well in a 6-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of phospho-STAT3.

Visualizations

BRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptors Growth Factor Receptors BRK BRK Growth Factor Receptors->BRK Activation STAT3 STAT3 BRK->STAT3 Phosphorylation STAT5 STAT5 BRK->STAT5 Phosphorylation pSTAT3 pSTAT3 pSTAT5 pSTAT5 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization XmuMP2 This compound XmuMP2->BRK Inhibition GeneExpression Gene Expression (Proliferation, Survival) pSTAT3_dimer->GeneExpression Transcription pSTAT5_dimer->GeneExpression Transcription

Caption: BRK/PTK6 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture BT-474 Cells Seed Seed Cells in Multi-well Plates Culture->Seed PrepareDrug Prepare this compound Dilutions Seed->PrepareDrug Treat Treat Cells with this compound PrepareDrug->Treat Viability Cell Viability Assay (e.g., MTT/MTS) Treat->Viability Western Western Blot for p-STAT3/Total STAT3 Treat->Western IC50 Determine IC50 Value Viability->IC50 Quantify Quantify Protein Levels Western->Quantify

Caption: Experimental Workflow for Optimizing this compound Concentration.

References

Xmu-MP-2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of Xmu-MP-2, a potent and selective inhibitor of Breast Tumor Kinase (BRK). Detailed protocols for common in vitro assays and troubleshooting guides are also included to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound in solid (powder) form should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For in vitro assays, a stock solution of 50 mg/mL in DMSO can be prepared, which may require ultrasonic treatment and warming to fully dissolve.[1] It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[2][3] It functions by binding to the ATP-binding site of BRK, thereby inhibiting its kinase activity. This leads to the suppression of downstream signaling pathways, including the phosphorylation of STAT3 and STAT5, which are involved in cell proliferation and survival.

Q5: In which cell lines is this compound expected to be most effective?

A5: this compound is most effective in BRK-positive breast cancer cell lines. Examples of such cell lines where this compound has shown significant inhibitory activity include BT-474 and BT-20.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.

FormStorage TemperatureShelf LifeNotes
Solid (Powder) -20°C>3 yearsStore in a dry, dark environment.
0 - 4°CShort term (days to weeks)
In Solvent (DMSO) -80°C6 months[1]Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 month[1]

Solubility Data

SolventConcentrationNotes
DMSO 50 mg/mL (80.82 mM)[1]May require sonication and warming to fully dissolve. Use of hygroscopic DMSO can impact solubility; it is recommended to use a fresh, unopened vial.[1]

Signaling Pathway and Experimental Workflow

This compound Inhibition of BRK Signaling Pathway

This compound targets BRK, a non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers. Inhibition of BRK by this compound disrupts downstream signaling cascades that promote cell proliferation, survival, and migration.

BRK_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptor Receptor Tyrosine Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors EGF EGF EGFR EGFR EGF->EGFR HGF HGF cMet c-Met HGF->cMet IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R BRK BRK (PTK6) EGFR->BRK cMet->BRK IGF1R->BRK STAT3 STAT3 BRK->STAT3 phosphorylates STAT5 STAT5 BRK->STAT5 phosphorylates XmuMP2 This compound XmuMP2->BRK pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 pSTAT5 p-STAT5 (Y694) STAT5->pSTAT5 Proliferation Cell Proliferation pSTAT3->Proliferation Survival Cell Survival pSTAT5->Survival

Caption: this compound inhibits BRK, blocking downstream STAT3/5 phosphorylation.

General Experimental Workflow for In Vitro Studies

This workflow outlines the key steps for assessing the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Culture BRK-positive breast cancer cells (e.g., BT-474) C Seed cells in multi-well plates A->C B Prepare this compound stock solution in DMSO D Treat cells with varying concentrations of this compound B->D C->D E Incubate for desired time period (e.g., 48-72h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Perform Western Blot for p-STAT3, p-STAT5, and total proteins E->G H Determine IC50 value F->H I Analyze changes in protein phosphorylation G->I

Caption: Workflow for evaluating this compound's effect on cell viability and signaling.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on BRK-positive breast cancer cells.

Materials:

  • BRK-positive breast cancer cell line (e.g., BT-474)

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working solution of this compound by diluting the DMSO stock solution in serum-free medium. Create a serial dilution to test a range of concentrations (e.g., 1 nM to 10 µM).

    • Include a vehicle control (DMSO concentration matched to the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the 2X this compound working solutions.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Western Blot for Phosphorylated STAT3/STAT5

This protocol is for detecting the inhibition of BRK-mediated STAT3 and STAT5 phosphorylation by this compound.

Materials:

  • BRK-positive breast cancer cells

  • This compound

  • DMSO (anhydrous)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations for the desired time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Troubleshooting Guide

MTT Assay

IssuePossible CauseSuggested Solution
High background in blank wells Contamination of medium or reagents.Use fresh, sterile medium and reagents. Ensure aseptic technique.
Low absorbance readings Insufficient cell number or incubation time.Optimize cell seeding density. Increase incubation time with MTT.
Inconsistent results between replicates Uneven cell seeding or pipetting errors.Ensure a single-cell suspension before seeding. Be precise with pipetting.
This compound precipitates in medium Poor solubility at the tested concentration.Ensure the final DMSO concentration is below 0.5%. Prepare fresh dilutions.

Western Blot for Phosphorylated Proteins

IssuePossible CauseSuggested Solution
No or weak signal for phosphorylated protein Dephosphorylation during sample preparation. Low abundance of the target protein.Always use fresh lysis buffer with phosphatase inhibitors. Work on ice. Increase the amount of protein loaded.
High background Inappropriate blocking buffer.Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins.
Multiple non-specific bands Primary antibody concentration is too high.Optimize the primary antibody dilution.
Inconsistent loading Inaccurate protein quantification or pipetting errors.Perform a BCA assay carefully. Use a reliable loading control.

References

troubleshooting Xmu-MP-2 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the BRK/PTK6 inhibitor, Xmu-MP-2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] Multiple suppliers confirm its solubility in DMSO.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the this compound powder in high-purity, anhydrous DMSO to your desired concentration. A concentration of 10 mM in DMSO has been reported.[3]

Q3: I'm observing insolubility when preparing my this compound stock solution in DMSO. What should I do?

A3: If you encounter insolubility issues, please refer to the troubleshooting guide below. Gentle warming, vortexing, or sonication can aid dissolution. Ensure your DMSO is anhydrous, as absorbed moisture can reduce the solubility of many compounds.

Q4: How do I prepare this compound for in vitro cell culture experiments?

A4: For in vitro experiments, first prepare a concentrated stock solution in DMSO. This stock solution should then be serially diluted in your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q5: What is the recommended method for preparing this compound for in vivo animal studies?

A5: While a specific, validated in vivo formulation for this compound is not widely published, a common vehicle for similar small molecule inhibitors consists of a mixture of DMSO, PEG300, and Tween 80 in a saline solution. It is crucial to perform small-scale formulation trials to ensure the solubility and stability of this compound in your chosen vehicle before administering it to animals. A suggested starting point for a vehicle could be 5-10% DMSO, 30-40% PEG300, and 5% Tween 80 in saline.

Q6: How should I store this compound solutions?

A6: Store the solid powder at -20°C for long-term stability. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Troubleshooting Insolubility Issues

Encountering solubility challenges is a common hurdle in experimental research. This guide provides a systematic approach to troubleshooting this compound insolubility.

Data Presentation: Solubility of this compound
SolventConcentrationSource
DMSO10 mMProbechem[3]
DMSOSolubleMedKoo Biosciences[1]
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM solution (Molecular Weight: 618.67 g/mol ), you would need 6.187 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.

    • If insolubility persists, gently warm the solution in a water bath set to 37°C for 10-15 minutes, with intermittent vortexing. Caution: Avoid excessive heat, as it may degrade the compound.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Methodology:

  • Calculation: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock.

  • Dilution: Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

  • Mixing: Gently mix the solution by pipetting up and down or by inverting the tube. Ensure the final DMSO concentration is below 0.5%.

  • Application: Immediately add the working solution to your cell culture plates.

Mandatory Visualizations

Troubleshooting Workflow for this compound Insolubility

G start Start: this compound Insolubility Observed check_solvent Step 1: Verify Solvent Quality - Use anhydrous, high-purity DMSO? start->check_solvent mechanical_agitation Step 2: Apply Mechanical Agitation - Vortex vigorously for 2-5 minutes check_solvent->mechanical_agitation Solvent is appropriate sonication Step 3: Use Sonication - Sonicate in a water bath for 10-15 minutes mechanical_agitation->sonication Still insoluble success Success: this compound Dissolved mechanical_agitation->success Dissolved gentle_heating Step 4: Apply Gentle Heat - Warm at 37°C for 15-20 minutes with mixing sonication->gentle_heating Still insoluble sonication->success Dissolved reassess Re-evaluate Protocol - Check calculations - Consider a lower stock concentration gentle_heating->reassess Still insoluble gentle_heating->success Dissolved reassess->start Retry

Caption: A step-by-step workflow for troubleshooting this compound insolubility issues.

This compound Signaling Pathway

This compound is a potent inhibitor of Breast tumor kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). By inhibiting BRK/PTK6, this compound disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration. The primary downstream targets affected are Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor BRK BRK/PTK6 Receptor->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates STAT5 STAT5 BRK->STAT5 Phosphorylates XmuMP2 This compound XmuMP2->BRK Inhibits pSTAT3 p-STAT3 pSTAT5 p-STAT5 Dimer STAT3/STAT5 Dimer pSTAT3->Dimer pSTAT5->Dimer Gene Target Gene Expression (Proliferation, Survival, Migration) Dimer->Gene Regulates

Caption: The signaling pathway of this compound, inhibiting BRK/PTK6 and downstream STAT3/5 activation.

References

Technical Support Center: Xmu-MP-2 and BRK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Xmu-MP-2, a potent and selective inhibitor of Breast Tumor Kinase (BRK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule kinase inhibitor. Its primary target is Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2] this compound has been shown to be a potent and selective inhibitor of BRK kinase activity.[1][3]

Q2: I am not observing inhibition of BRK phosphorylation in my cell-based assay after treatment with this compound. What are the possible reasons?

Several factors could contribute to the lack of observed inhibition. Here are some common issues to investigate:

  • Cell Line Specificity: Confirm that your cell line expresses BRK.[4] this compound's anti-proliferative effects are significantly more potent in BRK-positive breast cancer cells compared to BRK-negative cells.[1]

  • Inhibitor Concentration: The concentration of this compound may be insufficient. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[5]

  • Compound Integrity: Ensure the quality and purity of your this compound compound. Improper storage or degradation can lead to loss of activity.

  • Experimental Protocol: Review your experimental protocol for any deviations. This includes incubation times, cell seeding density, and the handling of reagents.[5]

  • Off-Target Effects in Cellular Context: While this compound is selective for BRK, the complexity of cellular signaling pathways can sometimes lead to unexpected results.[6] Consider the possibility of compensatory signaling pathways being activated in your specific cell model.

  • Presence of BRK Mutations: Certain mutations in the BRK kinase domain, such as the gatekeeper mutation T264M, can confer resistance to this compound.[1][7]

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. The following table summarizes reported IC50 values for the anti-proliferative activity of this compound in various breast cancer cell lines.

Cell LineBRK StatusIC50 (nmol/L)
T-47DPositive200 - 500
MCF7Positive200 - 500
BT-474Positive200 - 500
BT-20Positive200 - 500
MDA-MB-468Negative4302

Data sourced from Jiang et al., Cancer Res, 2017.[1]

Q4: Are there any known resistance mechanisms to this compound?

Yes, the gatekeeper mutation T264M in BRK has been shown to significantly increase the IC50 of this compound, indicating robust resistance to its inhibitory effects.[1][7]

Troubleshooting Guides

Guide 1: No Inhibition of BRK Phosphorylation Observed in Western Blot

This guide provides a step-by-step approach to troubleshoot experiments where this compound fails to inhibit BRK phosphorylation as assessed by Western Blot.

Troubleshooting Workflow

G start Start: No inhibition of p-BRK observed check_brk 1. Verify BRK expression in your cell line start->check_brk check_inhibitor 2. Confirm this compound concentration and integrity check_brk->check_inhibitor BRK is expressed end Resolution check_brk->end BRK is not expressed (Select appropriate cell line) check_protocol 3. Review Western Blot protocol check_inhibitor->check_protocol Concentration and integrity are correct check_inhibitor->end Issue with inhibitor (Source new compound) check_antibodies 4. Validate primary and secondary antibodies check_protocol->check_antibodies Protocol is correct check_protocol->end Protocol error identified (Optimize protocol) dose_response 5. Perform a dose-response and time-course experiment check_antibodies->dose_response Antibodies are validated check_antibodies->end Antibody issue identified (Test new antibodies) positive_control 6. Include a known BRK inhibitor as a positive control dose_response->positive_control No inhibition at any dose/time dose_response->end Inhibition observed at optimal dose/time check_mutation 7. Sequence BRK for resistance mutations (e.g., T264M) positive_control->check_mutation Positive control works positive_control->end Issue with experimental setup check_mutation->end Mutation identified (Consider alternative inhibitors) check_mutation->end No mutation found (Investigate other mechanisms)

Caption: Troubleshooting workflow for lack of BRK phosphorylation inhibition.

Guide 2: Inconsistent Results in Kinase Assays

This guide addresses variability and lack of inhibition in in-vitro kinase assays with this compound.

Potential Issues and Solutions

Potential IssueRecommended Solution
ATP Concentration If using an ATP-competitive inhibitor like this compound, high concentrations of ATP in the assay can outcompete the inhibitor. Determine the Km of ATP for BRK and use a concentration close to the Km value.[8]
Enzyme Concentration High enzyme concentrations can lead to rapid substrate phosphorylation, making it difficult to observe inhibition. Optimize the enzyme concentration to ensure the reaction is in the linear range.[8]
Inhibitor Solubility This compound may have poor solubility in aqueous assay buffers. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the assay buffer. The final solvent concentration should be kept low (typically <1%) to avoid affecting enzyme activity.
Assay Components Components in the kinase assay buffer (e.g., detergents, reducing agents) can sometimes interfere with inhibitor activity. Review the buffer composition and consider testing different formulations.
Recombinant Protein Quality The purity and activity of the recombinant BRK protein are critical. Use a highly purified and active enzyme.

Experimental Protocols

Protocol 1: Western Blot for Phospho-BRK (p-BRK)
  • Cell Culture and Treatment: Seed BRK-positive cells (e.g., T-47D, MCF7) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0, 100, 200, 500, 1000 nM) for the desired time (e.g., 2, 4, 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-BRK (p-BRK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BRK and a loading control (e.g., GAPDH or β-actin).

Protocol 2: In-Vitro BRK Kinase Assay

This protocol is adapted from commercially available kinase assay kits.[9][10][11]

  • Prepare Reagents: Thaw recombinant BRK kinase, substrate (e.g., Poly-Glu,Tyr 4:1), ATP, and kinase buffer. Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and the diluted this compound or vehicle control (e.g., DMSO).

  • Initiate Reaction: Add the recombinant BRK kinase to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Detect Signal: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Signaling Pathway

The following diagram illustrates the signaling pathway involving BRK and the inhibitory action of this compound.

G cluster_0 Upstream Signals cluster_1 BRK Signaling cluster_2 Downstream Effectors cluster_3 Cellular Responses HER2 HER2 BRK BRK HER2->BRK Activates pBRK p-BRK (Active) BRK->pBRK Autophosphorylation STAT3 STAT3 pBRK->STAT3 Phosphorylates STAT5 STAT5 pBRK->STAT5 Phosphorylates Akt Akt pBRK->Akt Activates Erk12 Erk1/2 pBRK->Erk12 Activates XmuMP2 This compound XmuMP2->pBRK Inhibits Proliferation Cell Proliferation STAT3->Proliferation STAT5->Proliferation Survival Cell Survival Akt->Survival Erk12->Proliferation

Caption: BRK signaling pathway and inhibition by this compound.

References

unexpected results with Xmu-MP-2 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Xmu-MP-2. The information is tailored for scientists and drug development professionals to address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2][3] BRK/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and plays a role in cell proliferation, survival, and migration.[1][3] this compound functions by binding to the ATP-binding site of PTK6, thereby inhibiting its kinase activity.[1] This inhibition disrupts the downstream signaling pathways mediated by BRK, leading to reduced cancer cell proliferation.[3]

Xmu_MP_2 This compound PTK6 BRK / PTK6 (ATP-Binding Site) Xmu_MP_2->PTK6 Downstream Downstream Signaling (e.g., STAT3, STAT5) PTK6->Downstream Activates Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of this compound inhibition of BRK/PTK6 signaling.

Q2: What are the expected cellular effects of this compound treatment in sensitive cell lines?

In BRK-positive cancer cell lines, this compound treatment is expected to produce several key cellular effects:

  • Reduced Cell Proliferation: A significant decrease in the rate of cell growth.[3]

  • Induction of Apoptosis: Programmed cell death is triggered, as evidenced by increases in caspase-3/7 cleavage and PARP activation.[1]

  • Inhibition of Colony Formation: A reduced ability of single cells to grow into colonies.[1]

  • Suppression of Downstream Signaling: A reduction in the phosphorylation of key downstream targets like STAT3 and STAT5.[1]

The sensitivity to this compound can vary between cell lines, which is often correlated with the expression level of BRK. Below is a summary of reported IC₅₀ values for cell proliferation assays.

Cell LineCancer TypeBRK StatusIC₅₀ (µM) for Cell Proliferation
BT-474 Breast CancerPositive~0.5
BT-20 Breast CancerPositive~1.0
MCF7 Breast CancerPositive~2.5
T-47D Breast CancerPositive~2.0
MDA-MB-468 Breast CancerNegative>10

Data synthesized from dose-response curves presented in related studies.[1]

Troubleshooting Guide

Q3: Unexpected Result: I am not observing the expected level of growth inhibition in my BRK-positive cancer cell line.

Potential Causes & Recommended Actions

If this compound is not producing the anticipated anti-proliferative effect, consider the following factors:

  • Incorrect BRK Status: The assumption of BRK expression may be incorrect.

    • Action: Confirm the expression of BRK/PTK6 protein in your specific cell line passage using Western Blot.

  • Suboptimal Compound Concentration or Duration: The concentration or treatment time may be insufficient.

    • Action: Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 20 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.

  • Compensatory Signaling: Cells may be reliant on parallel survival pathways.

    • Action: Investigate other signaling pathways that may be active in your cells. This compound has shown strong synergistic effects when combined with HER2 or ER inhibitors in breast cancer models.[1] Consider co-treatment with inhibitors of relevant pathways.

  • Compound Integrity: The compound may have degraded.

    • Action: Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term).[4] If possible, verify the compound's integrity.

Start Start: No Growth Inhibition Observed CheckBRK 1. Verify BRK Protein Expression via Western Blot Start->CheckBRK DoseResponse 2. Optimize Dose & Time-Course CheckBRK->DoseResponse CheckSignaling 3. Assess Downstream Signaling (p-STAT3) DoseResponse->CheckSignaling ConsiderSynergy 4. Test Combination Therapy (e.g., +HER2i) CheckSignaling->ConsiderSynergy Outcome Identify Cause of Reduced Efficacy ConsiderSynergy->Outcome

Caption: Troubleshooting workflow for lack of this compound efficacy.

Q4: Unexpected Result: I am observing significant cytotoxicity in my BRK-negative control cell line.

Potential Causes & Recommended Actions

Toxicity in cells that do not express the primary target can be a sign of off-target effects.

  • High Compound Concentration: Concentrations that are too high can lead to non-specific binding and toxicity.

    • Action: Reduce the concentration of this compound to the lowest effective dose observed in your BRK-positive lines. Compare the IC₅₀ values between your BRK-positive and BRK-negative cells to determine the therapeutic window.

  • Off-Target Kinase Inhibition: this compound, like many kinase inhibitors, may inhibit other kinases, especially at higher concentrations. One study noted that a screen of this compound showed it targets multiple tyrosine kinases, including EGFR.

    • Action: If your BRK-negative cells are known to be dependent on a potential off-target kinase (like EGFR), you may be observing an on-target effect on a different kinase. Review the literature for known off-targets of this compound and check their expression and relevance in your control cell line.

cluster_on_target On-Target Effect cluster_off_target Off-Target Effect Xmu_MP_2_On This compound PTK6 BRK / PTK6 Xmu_MP_2_On->PTK6 Inhibits CellDeath_On Expected Cell Death PTK6->CellDeath_On Leads to Xmu_MP_2_Off This compound (High Concentration) OtherKinase Other Kinase (e.g., EGFR) Xmu_MP_2_Off->OtherKinase Inhibits CellDeath_Off Unexpected Cell Death OtherKinase->CellDeath_Off Leads to

Caption: Conceptual diagram of on-target vs. off-target effects.

Q5: Unexpected Result: The effect of this compound on downstream signaling (e.g., STAT3 phosphorylation) is inconsistent.

Potential Causes & Recommended Actions

Failure to consistently observe inhibition of downstream signaling can be due to biological or technical reasons.

  • Kinetics of Inhibition: The timing of your analysis post-treatment may be missing the window of maximal inhibition.

    • Action: Perform a time-course experiment. Treat cells with this compound and harvest cell lysates at various time points (e.g., 1, 4, 8, 24 hours) to analyze the phosphorylation status of STAT3 via Western Blot.

  • Complex Signaling Networks: PTK6 can interact with other kinases, such as JAK2, to activate STAT3.[2] The cellular context may involve redundant or compensatory activation of STAT3.

    • Action: In addition to p-STAT3, analyze the phosphorylation status of upstream kinases like JAK2 to get a clearer picture of the signaling cascade. Pharmacological co-inhibition of PTK6 and JAK2 could be explored to confirm the pathway's role.

  • Technical Assay Issues: Problems with antibodies, buffers, or loading controls can lead to inconsistent results.

    • Action: Validate your primary and secondary antibodies. Ensure consistent protein loading by checking levels of a housekeeping protein (e.g., GAPDH, β-actin). Run positive and negative controls for phosphorylation.

Xmu_MP_2 This compound PTK6 PTK6 Xmu_MP_2->PTK6 Inhibits JAK2 JAK2 PTK6->JAK2 Interacts with & Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Stemness Stemness & Chemoresistance pSTAT3->Stemness Promotes

Caption: The PTK6/JAK2/STAT3 signaling axis in colorectal cancer.[2]

Experimental Protocols

Protocol: Western Blot for BRK and Phospho-STAT3

This protocol is for verifying target expression and assessing downstream signaling inhibition.

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-BRK, anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity relative to loading controls.

References

Technical Support Center: Xmu-MP-2 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Xmu-MP-2, a potent and selective inhibitor of Breast Tumor Kinase (BRK/PTK6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments aimed at improving the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of BRK/PTK6. By binding to the ATP-binding pocket of BRK, it inhibits its kinase activity. This, in turn, suppresses the phosphorylation of downstream signaling molecules, including Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1] The inhibition of these pathways leads to reduced cancer cell proliferation, survival, and migration.[1]

Q2: In which cancer models has this compound shown in vivo efficacy?

A2: this compound has demonstrated in vivo efficacy in preclinical xenograft models of BRK-positive breast cancer and colorectal cancer.[1][2] It has been shown to repress the growth of tumors derived from BRK-transformed Ba/F3 cells and various human breast cancer cell lines.[2][3]

Q3: What are the known off-target effects of this compound?

Q4: What is the recommended formulation and administration route for in vivo studies?

A4: For in vivo studies in mice, this compound has been administered via intraperitoneal (i.p.) injection. A common formulation involves dissolving this compound in a vehicle such as Dimethyl Sulfoxide (DMSO).[4] It is crucial to ensure the final DMSO concentration is within a tolerable range for the animals to avoid toxicity.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Low or no tumor growth inhibition. Suboptimal Dosage: The dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue.1. Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your specific tumor model. 2. Literature Review: Consult publications using similar cell line xenografts for reported effective dosages.
Poor Bioavailability/Instability: The compound may be degrading or not reaching the tumor at sufficient levels.1. Formulation Check: Ensure the formulation is prepared fresh before each administration and is properly solubilized. 2. Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure the concentration of this compound in plasma and tumor tissue over time.
Tumor Model Resistance: The specific cancer cell line used may have intrinsic or acquired resistance to BRK/PTK6 inhibition.1. Confirm BRK Expression: Verify the expression and activity of BRK/PTK6 in your cell line and xenograft tumors. 2. Combination Therapy: Consider combining this compound with other agents. It has shown synergistic effects with HER2 and ER inhibitors.[1]
Observed Animal Toxicity (e.g., weight loss, lethargy). Vehicle Toxicity: The vehicle used for formulation (e.g., high concentration of DMSO) may be causing adverse effects.1. Reduce Vehicle Concentration: Lower the percentage of DMSO in the final injection volume by using co-solvents like PEG300, Tween 80, and saline. 2. Vehicle Control Group: Always include a vehicle-only control group to distinguish compound toxicity from vehicle effects.
Compound-Related Toxicity: The dose of this compound may be too high.1. Dose Reduction: Lower the dose of this compound in subsequent experiments. 2. Toxicity Studies: Conduct a maximum tolerated dose (MTD) study to establish a safe dosing range.
Inconsistent Results Between Experiments. Variability in Animal Handling and Tumor Implantation: Inconsistent tumor size at the start of treatment or variations in injection technique can lead to variable outcomes.1. Standardize Protocols: Ensure all procedures, from cell culture to tumor implantation and drug administration, are highly standardized. 2. Randomization: Randomize animals into treatment groups based on tumor volume to ensure an even distribution.
Compound Stability: Degradation of the compound stock over time.1. Proper Storage: Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. 2. Fresh Stock: Prepare fresh stock solutions regularly.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy data for this compound based on available literature.

Table 1: In Vitro IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
BT-474Breast Cancer130[1]
BT-20Breast Cancer250[1]
MCF7Breast Cancer>10,000[1]
T-47DBreast Cancer>10,000[1]
MDA-MB-468Breast Cancer>10,000[1]

Table 2: Summary of In Vivo Efficacy of this compound

Tumor ModelAnimal ModelDosage and AdministrationKey FindingsReference
BRK-transformed Ba/F3 XenograftNude Mice50 mg/kg, i.p., dailySignificant tumor growth repression[3]
BT-474 XenograftNude Mice50 mg/kg, i.p., dailySignificant tumor growth repression[3]
Colorectal Cancer (CRC) XenograftNude MiceNot specifiedImproved chemosensitivity to 5-FU/L-OHP[2]
Patient-Derived Xenograft (PDX) - CRCNOD-SCID MiceNot specifiedImproved chemosensitivity to 5-FU/L-OHP[2]

Experimental Protocols

General Protocol for In Vivo Xenograft Studies
  • Cell Culture: Culture BRK-positive cancer cells (e.g., BT-474) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or NOD-SCID mice), typically 6-8 weeks old.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or media mixed with Matrigel).

    • Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • Randomize mice into control and treatment groups.

    • Prepare the this compound formulation. For example, dissolve in DMSO and then dilute with a suitable vehicle for intraperitoneal injection.

    • Administer this compound at the desired dosage and schedule (e.g., daily i.p. injections). The control group should receive the vehicle only.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).

Visualizations

Signaling Pathways

BRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, Heregulin) RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) Growth_Factors->RTK Binds BRK BRK/PTK6 RTK->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates STAT5 STAT5 BRK->STAT5 Phosphorylates Xmu_MP_2 This compound Xmu_MP_2->BRK Inhibits pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT5 pSTAT5 STAT5->pSTAT5 Gene_Expression Gene Expression pSTAT3->Gene_Expression Dimerizes and translocates pSTAT5->Gene_Expression Dimerizes and translocates Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Experimental_Workflow Start Start: Tumor Model Selection Implantation Tumor Cell Implantation (Subcutaneous) Start->Implantation Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization of Mice into Groups Growth->Randomization Treatment Treatment Initiation: This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision and Downstream Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion Troubleshooting_Logic Start Low In Vivo Efficacy? Check_Dose Is Dosage Optimal? Start->Check_Dose Check_Formulation Is Formulation Stable and Bioavailable? Check_Dose->Check_Formulation Yes Action_Dose Conduct Dose-Ranging Study Check_Dose->Action_Dose No Check_Model Is the Tumor Model BRK-Positive and Sensitive? Check_Formulation->Check_Model Yes Action_Formulation Check Formulation Protocol and Consider PK Study Check_Formulation->Action_Formulation No Check_Toxicity Is Animal Toxicity Observed? Check_Model->Check_Toxicity Yes Action_Model Confirm BRK Expression and Consider Combination Therapy Check_Model->Action_Model No Action_Toxicity_Dose Reduce Dose Check_Toxicity->Action_Toxicity_Dose Yes (Compound) Action_Toxicity_Vehicle Adjust Vehicle Composition Check_Toxicity->Action_Toxicity_Vehicle Yes (Vehicle)

References

Technical Support Center: Troubleshooting Xmu-MP-2 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential resistance to Xmu-MP-2, a potent and selective inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a selective inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). It is crucial to distinguish it from Xmu-MP-1, which is an inhibitor of MST1/2 kinases.

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in cancer cell lines that overexpress BRK. This is particularly common in breast cancer. For example, BRK-positive breast cancer cell lines such as T-47D, MCF7, BT-474, and BT-20 are sensitive to this compound.

Q3: What are the typical IC50 values for this compound in sensitive cell lines?

A3: The half-maximal inhibitory concentration (IC50) for this compound in BRK-positive breast cancer cell lines generally falls within the range of 200 to 500 nM. In contrast, BRK-negative cell lines, such as MDA-MB-468, exhibit significantly higher IC50 values, indicating lower sensitivity.

Q4: My cells that were initially sensitive to this compound are now showing reduced response. What could be the reason?

A4: Reduced sensitivity to this compound after a period of treatment suggests the development of acquired resistance. This can occur through various mechanisms, including mutations in the drug's target (BRK), upregulation of alternative signaling pathways that bypass the need for BRK signaling, or increased drug efflux from the cells.

Q5: How can I confirm if my cell line has developed resistance to this compound?

A5: The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase (typically 5 to 10-fold or higher) in the IC50 value is a strong indicator of acquired resistance.

Troubleshooting Guide for this compound Resistance

This guide is designed to help you identify the potential causes of reduced efficacy of this compound in your cell line experiments and to provide actionable steps for investigation.

Problem 1: Decreased Potency of this compound in Cell Viability Assays

Symptom: You observe a rightward shift in the dose-response curve and a higher IC50 value for this compound compared to previous experiments or published data for the same cell line.

Potential Cause Troubleshooting Steps
Development of a Resistant Cell Population 1. Confirm IC50 Shift: Perform a dose-response experiment with the suspected resistant cells alongside the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance. 2. Isolate Resistant Clones: If the resistance is heterogeneous, consider single-cell cloning to isolate and characterize highly resistant populations. 3. Maintain Drug Pressure: Culture the resistant cells in the presence of a maintenance dose of this compound to prevent reversion to a sensitive phenotype.
Compound Instability or Inactivity 1. Prepare Fresh Stock Solutions: this compound, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles. Prepare a fresh stock solution in DMSO and store it in aliquots at -20°C or -80°C. 2. Verify Compound Identity and Purity: If possible, confirm the integrity of your this compound stock using analytical methods such as LC-MS.
Inconsistent Assay Conditions 1. Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment. Over- or under-confluent cells can respond differently to treatment. 2. Consistent Drug Incubation Time: Use a consistent incubation time for this compound treatment across all experiments. 3. Check for Contamination: Mycoplasma or other microbial contamination can affect cell health and drug response. Regularly test your cell cultures for contamination.
Problem 2: No or Reduced Inhibition of Downstream BRK Signaling

Symptom: Western blot analysis shows no decrease in the phosphorylation of known BRK substrates (e.g., STAT3, p130Cas) after this compound treatment in a previously sensitive cell line.

Potential Cause Troubleshooting Steps
Mutation in the BRK Kinase Domain 1. Sequence the BRK Gene: Isolate genomic DNA or RNA from the resistant cells and sequence the BRK kinase domain to identify potential mutations. Pay close attention to the ATP-binding pocket, including the "gatekeeper" residue, which is a common site for resistance mutations in other kinases. 2. In Vitro Kinase Assay: If a mutation is identified, express and purify the mutant BRK protein. Perform an in vitro kinase assay to directly assess the inhibitory activity of this compound on the mutant kinase compared to the wild-type.
Upregulation of Bypass Signaling Pathways 1. Phospho-Proteomic Screening: Use mass spectrometry-based phospho-proteomics to compare the phosphorylation profiles of sensitive and resistant cells treated with this compound. This can reveal hyperactivated signaling pathways that may be compensating for BRK inhibition. 2. Western Blot for Key Signaling Nodes: Based on the proteomics data or known cancer signaling pathways, perform western blots to check the activation status of key proteins in pathways such as the PI3K/Akt, MAPK/ERK, or other receptor tyrosine kinase pathways.
Increased Drug Efflux 1. Use Efflux Pump Inhibitors: Co-treat the resistant cells with this compound and known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein). A restoration of sensitivity to this compound would suggest the involvement of drug efflux pumps. 2. Gene Expression Analysis: Use qPCR or western blotting to assess the expression levels of common drug efflux pumps (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in resistant cells compared to sensitive cells.

Data Presentation

Table 1: IC50 Values of this compound in BRK-Positive and BRK-Negative Breast Cancer Cell Lines
Cell LineBRK ExpressionIC50 of this compound (nM)
T-47DPositive~250
MCF7Positive~300
BT-474Positive~200
BT-20Positive~500
MDA-MB-468Negative>4000
Table 2: Hypothetical Example of Acquired Resistance to this compound
Cell LineIC50 of this compound (nM)Resistance Fold-Change
BT-474 (Parental)200-
BT-474-XR (Resistant)250012.5

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound.

Materials:

  • BRK-positive cancer cell line (e.g., BT-474)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the absorbance values of the treated wells to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Western Blot for BRK and Phospho-BRK

This protocol is for assessing the inhibition of BRK phosphorylation by this compound.

Materials:

  • Sensitive and potentially resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-BRK (Tyr342)

    • Rabbit or mouse anti-total BRK

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BRK (Tyr342) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with antibodies for total BRK and β-actin to ensure equal protein loading.

    • Quantify the band intensities to determine the ratio of phosphorylated BRK to total BRK.

Visualizations

BRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) BRK BRK/PTK6 Growth_Factor_Receptor->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates PI3K PI3K BRK->PI3K Ras Ras BRK->Ras Xmu_MP_2 This compound Xmu_MP_2->BRK Inhibits p_STAT3 p-STAT3 STAT3->p_STAT3 Gene_Expression Gene Expression (Proliferation, Survival, Migration) p_STAT3->Gene_Expression Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt p_Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Gene_Expression

Caption: BRK/PTK6 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start with Sensitive Cell Line Determine_IC50 Determine Initial IC50 of this compound Start->Determine_IC50 Culture_Drug Continuously Culture Cells in Increasing Concentrations of this compound Determine_IC50->Culture_Drug Monitor_Viability Monitor Cell Viability and Proliferation Culture_Drug->Monitor_Viability Select_Survivors Select and Expand Surviving Cell Population Monitor_Viability->Select_Survivors Increase_Concentration Gradually Increase This compound Concentration Select_Survivors->Increase_Concentration Increase_Concentration->Culture_Drug Repeat Cycle Confirm_Resistance Confirm Resistance: Determine New IC50 Increase_Concentration->Confirm_Resistance Characterize Characterize Resistant Cell Line (e.g., Sequencing, Western Blot) Confirm_Resistance->Characterize

Caption: Workflow for Generating this compound Resistant Cell Lines.

Troubleshooting_Tree Start Reduced this compound Efficacy Check_Compound Is the this compound stock fresh and active? Start->Check_Compound Prepare_Fresh Prepare fresh stock and repeat experiment. Check_Compound->Prepare_Fresh No Check_Assay Are assay conditions consistent? Check_Compound->Check_Assay Yes Standardize_Protocol Standardize cell seeding, incubation time, and check for contamination. Check_Assay->Standardize_Protocol No Confirm_Resistance Perform dose-response to confirm IC50 shift. Check_Assay->Confirm_Resistance Yes No_Shift No significant IC50 shift. Re-evaluate initial observations. Confirm_Resistance->No_Shift No Shift Significant IC50 shift indicates resistance. Confirm_Resistance->Shift Yes Investigate_Mechanism Investigate Mechanism of Resistance Shift->Investigate_Mechanism Sequence_BRK Sequence BRK kinase domain. Investigate_Mechanism->Sequence_BRK Phospho_Screen Perform phospho-proteomic screen. Investigate_Mechanism->Phospho_Screen Efflux_Assay Test with efflux pump inhibitors. Investigate_Mechanism->Efflux_Assay

Caption: Troubleshooting Decision Tree for this compound Resistance.

Validation & Comparative

Xmu-MP-2 vs. Other BRK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), has emerged as a significant therapeutic target. Overexpressed in a high percentage of breast cancers and implicated in other malignancies, BRK plays a crucial role in tumor cell proliferation, survival, and migration. This guide provides an objective comparison of Xmu-MP-2, a potent and selective BRK inhibitor, with other notable BRK inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

Quantitative Comparison of BRK Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other selected BRK inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) values against BRK/PTK6. A lower IC50 value indicates a higher potency.

InhibitorTargetBiochemical IC50 (nM)Cell-Based Assay GI50 (µM)Reference
This compound BRK/PTK63.2Varies by cell line (e.g., ~1 in some breast cancer lines)[1][2][3]
Tilfrinib BRK/PTK63.15MCF7: 0.99, HS-578/T: 1.02, BT-549: 1.58[4][5][6][7][8]
BRK inhibitor P21d BRK/PTK630p-SAM68 IC50: 52 nM[2][9]
BRK/PTK6-IN-1 BRK/PTK63.37-[9]
Ibrutinib BTK, BRK3.3 (BRK)-[10]
Zanubrutinib BTK, BRK33 (BRK)-[10]

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Experimental Methodologies

The evaluation of BRK inhibitors typically involves a series of key experiments to determine their potency, selectivity, and efficacy in preclinical models. Below are detailed methodologies for these essential assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified BRK kinase. A common method is the ADP-Glo™ Kinase Assay.

Protocol:

  • Reagent Preparation: A reaction buffer containing ATP and a suitable substrate for BRK (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1) is prepared. The test inhibitor is serially diluted to various concentrations.

  • Kinase Reaction: The purified recombinant BRK enzyme is added to the wells of a microplate containing the reaction buffer and the test inhibitor. The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase to phosphorylate the substrate.

  • ADP Detection: After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into ATP.

  • Signal Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the amount of ADP generated and, therefore, the kinase activity.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[11][12][13]

Cell Proliferation Assay

Objective: To assess the effect of a BRK inhibitor on the growth and viability of cancer cell lines that express BRK.

Protocol:

  • Cell Culture: BRK-positive cancer cell lines (e.g., BT-474, BT-20, MCF7) and BRK-negative control cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the BRK inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. Other methods include MTT or resazurin-based assays.[14][15][16]

  • Data Analysis: The luminescence or absorbance is read using a plate reader. The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle control. The GI50 or IC50 value is determined from the resulting dose-response curve.[3][17]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a BRK inhibitor in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: BRK-positive human cancer cells are injected subcutaneously into the flank of the mice. In some cases, patient-derived xenograft (PDX) models are used, where tumor fragments from a patient are directly implanted.[18][19][20][21]

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The BRK inhibitor is administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a predetermined size or at a specified time point. The mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for target engagement). The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor volumes between the treated and control groups.[22][23]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the BRK signaling pathway and the experimental workflow for evaluating BRK inhibitors.

BRK_Signaling_Pathway RTKs RTKs (EGFR, HER2) BRK BRK (PTK6) RTKs->BRK Activation STAT3 STAT3 BRK->STAT3 Phosphorylation STAT5 STAT5 BRK->STAT5 Phosphorylation Akt Akt BRK->Akt Phosphorylation Paxillin Paxillin BRK->Paxillin Phosphorylation p190RhoGAP p190RhoGAP BRK->p190RhoGAP Phosphorylation Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation STAT5->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival Rac1 Rac1 Paxillin->Rac1 p190RhoGAP->Rac1 Activation Cell_Migration Cell Migration & Invasion Rac1->Cell_Migration Xmu_MP_2 This compound Xmu_MP_2->BRK

Caption: BRK (PTK6) Signaling Pathway and Inhibition by this compound.

BRK_Inhibitor_Evaluation_Workflow Start Start: Potent BRK Inhibitor Candidate Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell Proliferation Assay (BRK-positive cell lines) Determine_IC50->Cell_Based_Assay Potent Inhibitor Determine_GI50 Determine Cellular GI50/IC50 Cell_Based_Assay->Determine_GI50 In_Vivo_Model In Vivo Xenograft Model (e.g., mouse model) Determine_GI50->In_Vivo_Model Active in Cells Evaluate_Efficacy Evaluate Anti-Tumor Efficacy In_Vivo_Model->Evaluate_Efficacy End End: Preclinical Proof-of-Concept Evaluate_Efficacy->End Efficacious in vivo

Caption: Experimental Workflow for Evaluating BRK Inhibitors.

Concluding Remarks

This compound and Tilfrinib have emerged as highly potent and selective inhibitors of BRK/PTK6, demonstrating comparable biochemical potencies in the low nanomolar range. Their efficacy in cell-based assays further supports their potential as anti-cancer agents, particularly in BRK-positive tumors. While some BTK inhibitors like ibrutinib and zanubrutinib also show activity against BRK, their primary target is different, which may have implications for their overall efficacy and side-effect profiles in the context of BRK-driven cancers. The continued investigation and development of specific BRK inhibitors like this compound are crucial for advancing targeted therapies for breast cancer and other malignancies where BRK is a key oncogenic driver. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

A Comparative Analysis of Xmu-MP-2 and Tilfrinib for Colorectal Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational small molecule inhibitors, Xmu-MP-2 and Tilfrinib, with a focus on their potential application in colorectal cancer (CRC) therapy. Both molecules target Protein Tyrosine Kinase 6 (PTK6), a non-receptor tyrosine kinase implicated in the progression and chemoresistance of various cancers, including colorectal cancer. While research on this compound in CRC models is emerging, data for Tilfrinib in this specific cancer type is still in its nascent stages. This comparison aims to consolidate the current preclinical evidence to inform future research and development.

Mechanism of Action and Signaling Pathway

Both this compound and Tilfrinib are inhibitors of PTK6, also known as Breast Tumor Kinase (Brk). PTK6 is overexpressed in colorectal tumors compared to normal intestinal tissue.[1][2][3] Its activation has been linked to the promotion of cancer cell stemness and resistance to chemotherapy.[4][5]

A key signaling pathway influenced by PTK6 in colorectal cancer is the JAK2/STAT3 pathway. PTK6 can interact with and phosphorylate Janus Kinase 2 (JAK2), leading to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and chemoresistance.[6][7] By inhibiting PTK6, both this compound and Tilfrinib are expected to downregulate this signaling cascade, thereby reducing the malignant properties of colorectal cancer cells.

PTK6_JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Receptor (e.g., EGFR) PTK6 PTK6 Receptor->PTK6 Activates JAK2 JAK2 PTK6->JAK2 Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes pSTAT3_n pSTAT3 pSTAT3->pSTAT3_n Translocates Xmu_MP_2 This compound Xmu_MP_2->PTK6 Inhibits Tilfrinib Tilfrinib Tilfrinib->PTK6 Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Chemoresistance) pSTAT3_n->Gene_Expression Promotes

Figure 1: PTK6-JAK2-STAT3 Signaling Pathway in Colorectal Cancer.

Preclinical Performance Data

Direct head-to-head comparative studies of this compound and Tilfrinib in colorectal cancer models are not yet available in published literature. The following tables summarize the existing preclinical data for each compound.

Table 1: In Vitro Efficacy of this compound and Tilfrinib
ParameterThis compoundTilfrinib
Target PTK6 (Brk)PTK6 (Brk)
IC50 (Brk) Not explicitly reported in CRC context3.15 nM[8]
Colorectal Cancer Cell Line Data Reduces stemness properties of CRC cells.[4]Preliminary evidence suggests cytotoxicity in CRC cell lines with high PTK6 levels.[3]
Other Cancer Cell Line Data Inhibits proliferation of BRK-positive breast cancer cells.Good anti-proliferative activity against MCF7, HS-578/T, and BT-549 breast cancer cells (GI50 values of 0.99, 1.02, and 1.58 µM, respectively).[8]
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Models
Animal ModelTreatmentKey FindingsReference
Nude mice with subcutaneously implanted CRC tumorsThis compound in combination with 5-FU/L-OHPImproves chemosensitivity to 5-FU/L-OHP.[4]
Patient-Derived Xenograft (PDX) model (NOD-SCID mice)This compound in combination with 5-FU/L-OHPEnhances sensitivity to chemotherapy.[4][5]

Note: Specific tumor growth inhibition percentages and dosing regimens for the in vivo studies with this compound in colorectal cancer are not detailed in the currently available literature.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of standard protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound and Tilfrinib on colorectal cancer cell lines.

  • Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, SW620) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[9][10]

  • Drug Treatment: Treat the cells with various concentrations of this compound or Tilfrinib for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed CRC cells in 96-well plate B Treat with This compound or Tilfrinib A->B C Add MTT reagent (Incubate 2-4h) B->C D Add solubilizing agent (e.g., DMSO) C->D E Measure absorbance (570 nm) D->E F Calculate IC50 E->F PDX_Model_Workflow cluster_workflow Patient-Derived Xenograft (PDX) Workflow A Obtain patient CRC tissue B Implant into immunodeficient mice A->B C Tumor growth to desired size B->C D Randomize and treat mice C->D E Monitor tumor volume and body weight D->E F Endpoint analysis E->F

References

A Comparative Guide: Xmu-MP-2 and Gefitinib Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, small molecule inhibitors have revolutionized treatment strategies by selectively targeting key signaling molecules that drive tumor growth and survival. This guide provides a detailed comparison of two such inhibitors: Xmu-MP-2, a potent inhibitor of Breast Tumor Kinase (BRK/PTK6), and gefitinib, a well-established inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supporting experimental data, and detailed protocols for relevant assays.

Overview of this compound and Gefitinib

This compound is a selective, small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). BRK is a non-receptor tyrosine kinase that is overexpressed in a majority of breast cancers and implicated in cell proliferation, survival, and migration.[1] this compound exerts its anti-cancer effects by inhibiting the kinase activity of BRK and consequently modulating downstream signaling pathways, primarily the STAT3 pathway.[2]

Gefitinib (marketed as Iressa) is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers intracellular signaling cascades crucial for cell growth, proliferation, and survival. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activity and inhibiting downstream pathways such as the Ras/MAPK and PI3K/Akt signaling cascades.[3][4][5]

Mechanism of Action: A Head-to-Head Comparison

The fundamental difference in the mechanism of action between this compound and gefitinib lies in their primary molecular targets.

  • This compound targets BRK/PTK6 , a non-receptor tyrosine kinase that functions downstream of various cell surface receptors. Its inhibition directly impacts signaling pathways regulated by BRK, most notably the STAT3 pathway, leading to reduced proliferation and induction of apoptosis in BRK-positive cancer cells.[2]

  • Gefitinib targets EGFR , a receptor tyrosine kinase located at the cell surface. By inhibiting EGFR autophosphorylation, gefitinib blocks the initiation of multiple downstream signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[4][6]

Interestingly, one study has suggested that this compound may also target other tyrosine kinases, including EGFR, albeit with different potencies.[7] This potential off-target effect is an important consideration in its overall biological activity.

Quantitative Data Comparison

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%. The following table summarizes the reported IC50 values for this compound and gefitinib in various contexts. It is important to note that these values are from different studies and direct comparisons should be made with caution.

InhibitorTarget/AssayCell Line(s)IC50 ValueReference(s)
This compound BRK/PTK6 (biochemical assay)-3.2 nM[8]
Cell ProliferationBT-474, BT-20, MCF7, T-47DNot specified, dose-response curves provided[7]
Gefitinib EGFR (Tyr1173, Tyr992)NR6wtEGFR, NR6W26-57 nM[3]
Akt phosphorylationLow-EGFR and -EGFRvIII expressing cell lines220-263 nM[3]
Cell Viability (MTT)A54919.91 µM[9]
Cell Viability (MTT)A549 TXR (Taxane-resistant)43.17 µM[9]
Cell ViabilityH3255 (EGFR-mutant)0.003 µM[10]
Cell ViabilityPC-9 (EGFR-mutant)0.077 µM[11]
Cell Viability11-18 (EGFR-mutant)0.39 µM[10]
Cell ViabilityHCC827 (EGFR-mutant)0.013 µM[11]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways inhibited by this compound and gefitinib.

Xmu_MP_2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase BRK BRK/PTK6 Receptor->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates pSTAT3 p-STAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Promotes Xmu_MP_2 This compound Xmu_MP_2->BRK Inhibits

Figure 1. this compound Signaling Pathway Inhibition.

Gefitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Activates pAkt p-Akt Gene_Expression Gene Expression (Proliferation, Survival) pAkt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK pERK->Gene_Expression Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Figure 2. Gefitinib Signaling Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare the effects of this compound and gefitinib.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the inhibitors on cell proliferation and viability.[12][13]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and Gefitinib stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound and gefitinib in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of target kinases and their downstream effectors upon inhibitor treatment.[14][15][16][17][18][19][20][21][22]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and Gefitinib

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-BRK, anti-BRK, anti-p-STAT3, anti-STAT3, anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence detection system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound or gefitinib for a specified time. A vehicle control (DMSO) should be included.

  • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • For phosphorylated proteins, it is crucial to also probe for the total protein to assess the specific inhibition of phosphorylation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assay cluster_western Western Blot Analysis A1 Seed Cells A2 Treat with Inhibitor (this compound or Gefitinib) A1->A2 B1 MTT Assay A2->B1 C1 Cell Lysis A2->C1 B2 Measure Absorbance B1->B2 B3 Calculate IC50 B2->B3 C2 Protein Quantification C1->C2 C3 SDS-PAGE & Transfer C2->C3 C4 Antibody Incubation C3->C4 C5 Detection C4->C5

References

A Comparative Guide to the Validation of Xmu-MP-2 Target Engagement in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Xmu-MP-2, a potent and selective inhibitor of Breast Tumor Kinase (BRK/PTK6), with an alternative inhibitor, Tilfrinib. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant signaling pathway and experimental workflow to aid in the assessment of this compound's target engagement.

Performance Comparison: this compound vs. Tilfrinib

The following tables summarize the quantitative data for this compound and Tilfrinib, focusing on their inhibitory activity against their primary target, BRK/PTK6, and their effects on cancer cell proliferation.

Table 1: Biochemical Inhibitory Activity

CompoundTargetIC50 (nM)
This compoundBRK/PTK63.2[1]
TilfrinibBRK/PTK63.15[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines

CompoundCell LineGI50 (µM)
This compoundBT-474Not explicitly quantified
BT-20Not explicitly quantified
MCF7Not explicitly quantified
T-47DNot explicitly quantified
TilfrinibMCF70.99
HS-578/T1.02
BT-5491.58

GI50 (Growth inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. While the primary publication for this compound demonstrated dose-dependent inhibition of proliferation in BRK-positive cell lines, specific GI50 values were not provided.

In Vivo Efficacy of this compound

In a mouse xenograft model using BRK-transformed Ba/F3 cells, this compound demonstrated significant repression of tumor growth.[3] This provides preclinical proof-of-concept for the therapeutic potential of targeting BRK with this compound in vivo.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of target validation, the following diagrams have been generated.

PTK6_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factor Receptors Growth Factor Receptors PTK6 BRK/PTK6 Growth Factor Receptors->PTK6 Activation JAK2 JAK2 PTK6->JAK2 Phosphorylation STAT3 STAT3/5 JAK2->STAT3 Phosphorylation Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Migration Migration STAT3->Migration XmuMP2 This compound XmuMP2->PTK6 Inhibition

BRK/PTK6 Signaling Pathway and Inhibition by this compound.

Target_Engagement_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical Biochemical Assay (Kinase Inhibition) Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular Confirms Cellular Activity Western Western Blot (Phospho-protein levels) Cellular->Western Confirms MoA Xenograft Xenograft Model (Tumor Growth Inhibition) Western->Xenograft Supports In Vivo Study

Experimental Workflow for this compound Target Engagement Validation.

Experimental Protocols

The following are summaries of the key experimental protocols used to validate the target engagement of this compound.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant BRK/PTK6 enzyme, ATP, substrate peptide, this compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase reaction is set up in a multi-well plate containing the kinase, substrate, and ATP.

    • This compound is added at various concentrations.

    • The reaction is incubated at a controlled temperature to allow for phosphorylation of the substrate.

    • The amount of ADP produced, which is proportional to kinase activity, is measured using a luciferase-based detection system.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials: BRK-positive breast cancer cell lines (e.g., BT-474, BT-20), cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or a vehicle control.

    • After a set incubation period (e.g., 48-72 hours), MTT solution is added to each well.

    • Metabolically active cells reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the control, and GI50 values are calculated.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of specific proteins, providing evidence of target engagement within the cell.

  • Reagents and Materials: BRK-positive cells, this compound, lysis buffer, primary antibodies (against total and phosphorylated BRK, STAT3, etc.), and a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Procedure:

    • Cells are treated with this compound for a specified time.

    • The cells are then lysed to extract proteins.

    • Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

    • A secondary antibody that binds to the primary antibody is then added.

    • The signal is detected using a chemiluminescent substrate, and the bands are visualized.

    • The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.

Mouse Xenograft Model

This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.

  • Materials: Immunocompromised mice (e.g., nude mice), cancer cells (e.g., BRK-transformed Ba/F3 cells or human breast cancer cell lines), this compound formulation.

  • Procedure:

    • Cancer cells are injected subcutaneously into the flanks of the mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • This compound is administered to the treatment group (e.g., via intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

References

Xmu-MP-2: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Xmu-MP-2, a potent and selective inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). The information presented here is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for understanding its potential on- and off-target effects.

Selectivity Profile of this compound Against Other Kinases

For comparative purposes, the following table summarizes the known inhibitory activities of this compound against its primary target and a key off-target kinase. Researchers are encouraged to consult the primary literature or perform their own comprehensive kinase profiling for a complete understanding of this compound's selectivity.

Kinase TargetIC50 (nM)Reference
BRK/PTK63.2[2]
EGFRData not publicly available in a specific numerical format, but noted as an off-target.[1]

Experimental Protocols

The determination of the kinase inhibition profile of this compound involves biochemical assays that measure the enzymatic activity of the target kinase in the presence of the inhibitor. Below is a generalized protocol for an in vitro kinase inhibition assay, based on common methodologies in the field. For the specific protocol used for this compound, researchers should refer to the supplementary materials of the primary publication by Jiang et al. in Cancer Research, 2017.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • This compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the specific peptide substrate, and the diluted this compound or DMSO (as a vehicle control).

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent such as ADP-Glo™. This is a luminescence-based assay where the light output is correlated with kinase activity.

  • Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

BRK/PTK6 Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of BRK/PTK6, a non-receptor tyrosine kinase involved in various cellular signaling pathways that regulate cell proliferation, survival, and migration.[3] Understanding this pathway is crucial for interpreting the functional consequences of this compound treatment.

BRK_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR activates BRK BRK/PTK6 EGFR->BRK activates HER2 HER2 HER2->BRK activates STAT3 STAT3 BRK->STAT3 phosphorylates STAT5 STAT5 BRK->STAT5 phosphorylates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BRK->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BRK->PI3K_AKT Migration Cell Migration BRK->Migration Proliferation Cell Proliferation STAT3->Proliferation STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Xmu_MP_2 This compound Xmu_MP_2->BRK

References

Xmu-MP-2 and HER2 Inhibitors: A Synergistic Approach to Combat HER2-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of Xmu-MP-2, a potent inhibitor of Breast Tumor Kinase (BRK/PTK6), with HER2 inhibitors presents a promising therapeutic strategy for HER2-positive breast cancer. Preclinical studies have demonstrated a strong synergistic effect, leading to enhanced inhibition of cancer cell proliferation both in laboratory settings and in animal models.[1][2] This guide provides an objective comparison of this combination therapy with alternative approaches, supported by available experimental insights and detailed methodologies.

Unraveling the Synergy: Mechanism of Action

The synergistic interaction between this compound and HER2 inhibitors stems from the intricate crosstalk between their respective signaling pathways. HER2, a member of the epidermal growth factor receptor family, is a key driver of cell growth and proliferation in HER2-positive breast cancers. Its activation triggers downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways.

BRK/PTK6, the target of this compound, is a non-receptor tyrosine kinase frequently co-expressed with HER2 in breast tumors.[1] Evidence suggests a functional relationship where HER2 can enhance the stability of the BRK protein. In turn, BRK can amplify HER2-induced signaling, contributing to tumor progression. This compound, by inhibiting BRK, disrupts this pro-tumorigenic signaling loop. A key downstream effector in this pathway is STAT3, the activation of which is suppressed by this compound. The dual blockade of both HER2 and BRK/PTK6 pathways leads to a more profound and sustained inhibition of cancer cell growth than either agent alone.

In Vitro and In Vivo Evidence

Comparative Performance

The following table summarizes the expected performance of this compound in combination with HER2 inhibitors compared to monotherapy.

Treatment RegimenTarget(s)Efficacy (Preclinical)Mechanism of Action
This compound BRK/PTK6ModerateInhibition of BRK/PTK6 signaling, suppression of STAT3 activation.
HER2 Inhibitors (e.g., Lapatinib, Trastuzumab) HER2High in HER2+ tumorsBlockade of HER2 signaling (PI3K/Akt, MAPK pathways).
This compound + HER2 Inhibitors BRK/PTK6 and HER2Synergistic/Strong Dual blockade of interconnected pro-growth signaling pathways.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the synergistic effects of this compound and HER2 inhibitors.

Cell Viability and Synergy Assessment (In Vitro)

Objective: To quantify the synergistic anti-proliferative effect of this compound and a HER2 inhibitor (e.g., Lapatinib) on HER2-positive breast cancer cell lines (e.g., BT-474, SKBR3).

Protocol:

  • Cell Culture: Culture HER2-positive breast cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: Prepare stock solutions of this compound and Lapatinib in DMSO.

  • Assay Setup: Seed cells in 96-well plates and allow them to attach overnight.

  • Treatment: Treat cells with a matrix of concentrations of this compound and Lapatinib, both individually and in combination, for 72 hours. Include a vehicle control (DMSO).

  • Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

    • Analyze the combination data using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the molecular mechanism of synergy by observing changes in key signaling proteins.

Protocol:

  • Cell Culture and Treatment: Culture and treat HER2-positive breast cancer cells with this compound, a HER2 inhibitor, or the combination for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against key signaling proteins, including p-HER2, total HER2, p-BRK, total BRK, p-Akt, total Akt, p-ERK, total ERK, p-STAT3, and total STAT3. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities to determine the relative changes in protein phosphorylation and expression levels across different treatment groups.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the synergistic anti-tumor efficacy of this compound and a HER2 inhibitor in a mouse model.

Protocol:

  • Cell Implantation: Subcutaneously inject HER2-positive breast cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle control, this compound alone, HER2 inhibitor alone, and the combination of this compound and the HER2 inhibitor.

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, this compound could be administered via oral gavage daily, and a HER2 inhibitor like trastuzumab could be administered intraperitoneally twice a week.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically compare the tumor growth inhibition between the combination group and the single-agent and control groups.

Visualizing the Molecular Interactions

The following diagrams illustrate the key signaling pathways and the rationale behind the synergistic effect of combining this compound with HER2 inhibitors.

Synergy_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS BRK BRK/PTK6 HER2->BRK stabilizes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 BRK->STAT3 STAT3->Proliferation HER2_Inhibitor HER2 Inhibitors (e.g., Lapatinib) HER2_Inhibitor->HER2 inhibit XmuMP2 This compound XmuMP2->BRK inhibit

Caption: Synergistic inhibition of HER2 and BRK/PTK6 pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture HER2+ Breast Cancer Cells Treatment Treat with: - this compound - HER2 Inhibitor - Combination CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot SynergyAnalysis Synergy Analysis (e.g., CI) Viability->SynergyAnalysis Xenograft Establish Xenograft Tumor Model AnimalTreatment Treat Mice: - Vehicle - Single Agents - Combination Xenograft->AnimalTreatment TumorMeasurement Monitor Tumor Growth & Animal Health AnimalTreatment->TumorMeasurement Efficacy Evaluate Anti-Tumor Efficacy TumorMeasurement->Efficacy

Caption: Workflow for evaluating synergy.

References

Navigating Ibrutinib Resistance: A Comparative Analysis of XMU-MP-3 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Xmu-MP-2" in the context of ibrutinib resistance did not yield relevant results. This compound is identified in literature as an inhibitor of Breast Tumor Kinase (BRK)/Protein Tyrosine Kinase 6 (PTK6), primarily studied in breast cancer. However, a similarly named compound, XMU-MP-3 , is a potent, non-covalent Bruton's tyrosine kinase (BTK) inhibitor specifically developed to overcome acquired resistance to ibrutinib. This guide will focus on XMU-MP-3, assuming a potential confusion in nomenclature, to provide relevant and actionable information for researchers in the field of B-cell malignancies.

Ibrutinib, a first-in-class covalent BTK inhibitor, has revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers. By irreversibly binding to cysteine 481 (C481) in the BTK active site, ibrutinib effectively blocks the B-cell receptor (BCR) signaling pathway essential for tumor cell proliferation and survival.[1][2] However, the emergence of acquired resistance, most commonly through a C481S mutation in BTK, presents a significant clinical challenge, as it prevents the covalent binding of ibrutinib and restores BTK activity.[1][3][4] This has spurred the development of novel therapeutic strategies, including non-covalent BTK inhibitors and agents with alternative mechanisms of action.

This guide provides a comparative overview of the preclinical efficacy of XMU-MP-3 against ibrutinib-resistant cells, alongside other therapeutic alternatives such as the non-covalent BTK inhibitor pirtobrutinib and the BCL-2 inhibitor venetoclax.

Comparative Efficacy of Novel Inhibitors in Ibrutinib-Resistant Models

The development of next-generation inhibitors focuses on maintaining efficacy against both wild-type (WT) BTK and its resistance-conferring mutants. Non-covalent inhibitors, by not relying on the C481 residue for binding, are designed to be effective against the most common form of ibrutinib resistance.

CompoundTargetCell/Enzyme ModelIC50 (nM)Citation
XMU-MP-3 BTK (non-covalent)BTK-transformed Ba/F3 cells11.4[5]
BTK (C481S)-transformed Ba/F3 cellsNot explicitly stated, but effective[3][6]
BTK Enzyme Assay (WT)10.7[5][6]
BTK Enzyme Assay (C481S)17[6]
Pirtobrutinib BTK (non-covalent)Phospho-BTK in BTK (WT) cells4.2[7]
Phospho-BTK in BTK (C481S) cells16[7]
Patient-derived CLL cells (WT)1.1[7]
Ibrutinib BTK (covalent)BTK-transformed Ba/F3 cellsPotent (sub-nanomolar)[1]
BTK (C481S)-transformed Ba/F3 cellsSignificantly less potent/ineffective[7]
BTK Enzyme Assay (WT)0.5[1]
Phospho-BTK in BTK (C481S) cellsIneffective[7]

Table 1: In Vitro Potency of BTK Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of XMU-MP-3, pirtobrutinib, and ibrutinib against wild-type and ibrutinib-resistant BTK C481S models.

CompoundMechanism of ActionPatient PopulationOverall Response Rate (ORR)Citation
Venetoclax BCL-2 InhibitionCLL progressing after ibrutinib65%[8]
Pirtobrutinib Non-covalent BTK InhibitionCLL/SLL post-covalent BTKi73.3%[9]

Table 2: Clinical Efficacy of Alternative Therapies. This table shows the clinical response rates for venetoclax and pirtobrutinib in patients with CLL who have developed resistance to covalent BTK inhibitors like ibrutinib.

Signaling Pathways and Mechanisms of Resistance

Understanding the underlying signaling pathways is crucial for developing strategies to overcome drug resistance. The B-cell receptor pathway is central to the pathogenesis of many B-cell malignancies, with BTK acting as a critical signaling node.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3_DAG IP3 / DAG PIP2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: B-Cell Receptor (BCR) Signaling Pathway.

Acquired resistance to ibrutinib most commonly occurs via a point mutation in BTK at the C481 binding site. This mutation from cysteine to serine prevents the formation of a permanent covalent bond, rendering ibrutinib ineffective. Non-covalent inhibitors like XMU-MP-3 and pirtobrutinib bind to a different site on the BTK enzyme, thus bypassing this resistance mechanism.

Resistance_Mechanism cluster_0 Ibrutinib Action (WT BTK) cluster_1 Ibrutinib Resistance (Mutant BTK) cluster_2 Non-Covalent Inhibitor Action Ibrutinib Ibrutinib BTK_WT BTK (Cys481) Ibrutinib->BTK_WT Binds to Cys481 Inhibition_WT Irreversible Inhibition (Covalent Bond) BTK_WT->Inhibition_WT Ibrutinib_Res Ibrutinib BTK_Mut Mutant BTK (Ser481) Ibrutinib_Res->BTK_Mut Cannot bind irreversibly No_Bond No Covalent Bond BTK_Mut->No_Bond XMU_MP_3 XMU-MP-3 / Pirtobrutinib BTK_Mut_2 Mutant BTK (Ser481) XMU_MP_3->BTK_Mut_2 Binds reversibly, not at Cys481 Inhibition_NC Reversible Inhibition (Non-Covalent) BTK_Mut_2->Inhibition_NC

Caption: Mechanism of Ibrutinib Resistance and Non-Covalent Inhibition.

Experimental Protocols

Reliable and reproducible experimental data are the foundation of drug development. Below are detailed protocols for key assays used to evaluate the efficacy of kinase inhibitors in suspension cell lines, such as those derived from B-cell malignancies.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Plating: Seed suspension cells (e.g., JeKo-1, Ramos) in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/ml in 100 µL of culture medium per well.[10] Include wells with medium only for background control.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., XMU-MP-3, ibrutinib) and add them to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[10]

  • Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well.[11][12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol for MTT) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][13]

  • Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the test compounds for the desired time as described for the viability assay.

  • Cell Harvesting: Collect the cells (including any floating cells) by centrifugation at approximately 500 x g for 5 minutes.[14]

  • Washing: Wash the cells once with cold phosphate-buffered saline (PBS) and then once with 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) working solution.[14][16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins (e.g., BTK, PLCγ2) in signaling pathways.

  • Sample Preparation: After treatment with inhibitors, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denaturation: Mix equal amounts of protein (e.g., 20-40 µg) with 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer, such as 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding. Milk is generally avoided as it contains phosphoproteins that can increase background.[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-BTK Tyr223) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (e.g., total BTK) to confirm equal loading.[17]

Experimental_Workflow cluster_assays Efficacy Assays Start Start: Ibrutinib-Resistant Cell Line Culture Cell Culture & Plating Start->Culture Treatment Treat with Inhibitors (e.g., XMU-MP-3) Culture->Treatment Incubate Incubate (24-72h) Treatment->Incubate Viability Cell Viability (MTT/MTS) Incubate->Viability Apoptosis Apoptosis (Annexin V) Incubate->Apoptosis Signaling Signaling Analysis (Western Blot) Incubate->Signaling Data Data Analysis: IC50, Apoptosis %, p-BTK levels Viability->Data Apoptosis->Data Signaling->Data End Conclusion: Drug Efficacy Data->End

Caption: General Experimental Workflow for Drug Efficacy Testing.

Conclusion

The emergence of ibrutinib resistance necessitates the development of novel therapeutic agents for B-cell malignancies. Preclinical data indicate that the non-covalent BTK inhibitor XMU-MP-3 effectively inhibits both wild-type and the clinically significant C481S mutant BTK.[3][6][18] Its ability to suppress BTK-mediated signaling and induce apoptosis in ibrutinib-resistant models positions it as a promising candidate for further development.[3][5] Comparative analysis with other next-generation therapies like pirtobrutinib and mechanistically distinct drugs such as venetoclax will be crucial in defining its future role in the clinical management of patients who have relapsed on covalent BTK inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and validation of such targeted therapies.

References

A Comparative Guide to the Cross-Reactivity of Xmu-MP-2, a BRK/PTK6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor Xmu-MP-2 with other alternative molecules, focusing on its cross-reactivity profile. The information is supported by experimental data to aid in the selection of the most appropriate research tools for studying the function of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).

Performance Comparison of BRK/PTK6 Inhibitors

This compound is a potent and selective inhibitor of BRK/PTK6.[1][2][3] However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other kinases. Understanding this off-target activity is crucial for the accurate interpretation of experimental results. This section compares the inhibitory activity of this compound with other known BRK/PTK6 inhibitors, Tilfrinib and Dasatinib.

Data Presentation: Inhibitor Cross-Reactivity Profile

The following table summarizes the available quantitative data on the inhibitory potency (IC50) of this compound and its alternatives against BRK/PTK6 and a selection of off-target kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound IC50 (nM)Tilfrinib IC50 (nM)Dasatinib IC50 (nM)
BRK/PTK6 12 3.15 5
EGFR600>300014
HER2 (ErbB2)>1000--
Abl--14
Src--Potent Inhibition
c-KIT--Potent Inhibition
PDGFRβ--Potent Inhibition

Data for this compound was obtained from a screen against 28 tyrosine kinases.[1] Data for Tilfrinib indicates >1000-fold selectivity for BRK over a panel of other kinases. Dasatinib is a known multi-targeted inhibitor.[4]

Experimental Protocols

The determination of inhibitor cross-reactivity is typically performed using in vitro kinase assays. Below is a detailed methodology for a common type of kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines the steps to measure the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human BRK/PTK6 enzyme

  • Kinase substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Prepare a master mix containing kinase buffer, ATP (at or near the Km for the kinase), and the kinase substrate.

    • Add 12.5 µL of the master mix to each well.

    • Prepare a "no enzyme" control by adding 10 µL of kinase buffer without the enzyme to designated wells.

  • Enzyme Addition and Incubation:

    • Dilute the recombinant BRK/PTK6 enzyme in kinase buffer to the desired concentration.

    • Initiate the kinase reaction by adding 10 µL of the diluted enzyme to each well (except the "no enzyme" control).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This typically involves a 40-minute incubation at room temperature.

  • Luminescence Measurement:

    • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

BRK/PTK6 Signaling Pathway

This compound inhibits the kinase activity of BRK/PTK6, which is a non-receptor tyrosine kinase involved in various cellular signaling pathways that regulate cell proliferation, survival, and migration.[5] Key downstream effectors of BRK/PTK6 include STAT3, STAT5, and components of the MAPK signaling cascade.[2][3]

BRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) BRK BRK/PTK6 RTK->BRK Activation STAT3 STAT3 BRK->STAT3 Phosphorylation STAT5 STAT5 BRK->STAT5 Phosphorylation MAPK_pathway MAPK Pathway (e.g., ERK) BRK->MAPK_pathway Activation PI3K_AKT PI3K/Akt Pathway BRK->PI3K_AKT Activation XmuMP2 This compound XmuMP2->BRK Inhibition Transcription Gene Transcription STAT3->Transcription STAT5->Transcription MAPK_pathway->Transcription PI3K_AKT->Transcription

Caption: The BRK/PTK6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Synthesize/Obtain Kinase Inhibitor (e.g., this compound) HTS High-Throughput Screening (Single Concentration) Compound->HTS KinasePanel Select Broad Panel of Kinases KinasePanel->HTS DoseResponse Dose-Response Assay (IC50 Determination) HTS->DoseResponse Identify Hits DataProcessing Data Normalization and Quality Control DoseResponse->DataProcessing Selectivity Selectivity Profiling (e.g., Kinome Map) DataProcessing->Selectivity Comparison Comparison with Alternative Inhibitors Selectivity->Comparison

Caption: A typical experimental workflow for kinase inhibitor selectivity profiling.

References

A Comparative Analysis of Xmu-MP-2 and Lapatinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two kinase inhibitors, Xmu-MP-2 and lapatinib, for researchers, scientists, and drug development professionals. The information presented herein is collated from publicly available experimental data to facilitate an objective comparison of their biochemical and cellular activities.

Introduction

Lapatinib is a well-established, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/ERBB1) and the human epidermal growth factor receptor 2 (HER2/ERBB2).[1][2] It is clinically approved for the treatment of HER2-positive breast cancer.[1][2] Its mechanism of action involves reversibly binding to the intracellular ATP-binding pocket of these receptors, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[1][3]

This compound is a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[4] BRK/PTK6 is a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast cancer. While highly selective for BRK, studies have revealed that this compound also exhibits inhibitory activity against other kinases, including EGFR.

This guide will delve into a direct comparison of their target selectivity, potency, and cellular effects, supported by experimental data and detailed protocols.

Biochemical Potency and Selectivity

The in vitro inhibitory activities of this compound and lapatinib against their primary and secondary kinase targets have been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

Kinase TargetThis compound IC50 (nM)Lapatinib IC50 (nM)
BRK/PTK6 3.2 Not widely reported
EGFR 18210.8
HER2/ERBB2 3969.2

Data Interpretation:

  • Primary Targets: this compound is a highly potent inhibitor of its primary target, BRK/PTK6, with an IC50 value in the low nanomolar range. Lapatinib's primary targets are EGFR and HER2, against which it demonstrates high potency with IC50 values of 10.8 nM and 9.2 nM, respectively.[1]

  • Selectivity: While this compound is highly selective for BRK/PTK6, it shows significantly less potency against EGFR and HER2, with IC50 values in the hundreds of nanomolar range. This indicates a more focused primary target for this compound compared to the dual-targeting nature of lapatinib. Lapatinib, conversely, is a potent dual inhibitor of both EGFR and HER2.

The following diagram illustrates the primary targets of each inhibitor.

Inhibitor_Targets cluster_XmuMP2 This compound cluster_Lapatinib Lapatinib XmuMP2 This compound BRK BRK/PTK6 XmuMP2->BRK IC50 = 3.2 nM EGFR_X EGFR XmuMP2->EGFR_X IC50 = 182 nM HER2_X HER2 XmuMP2->HER2_X IC50 = 396 nM Lapatinib Lapatinib EGFR_L EGFR Lapatinib->EGFR_L IC50 = 10.8 nM HER2_L HER2 Lapatinib->HER2_L IC50 = 9.2 nM

Inhibitor Primary Targets and Potency.

Cellular Activity

The anti-proliferative effects of this compound and lapatinib have been evaluated in various breast cancer cell lines. The IC50 values from these cellular assays are presented below. It is important to note that direct comparisons can be influenced by the specific cell line's genetic background and the experimental conditions.

Cell LineReceptor StatusThis compound Cellular IC50 (µM)Lapatinib Cellular IC50 (µM)
BT-474 BRK+, HER2+0.180.03 - 0.1
MCF7 BRK+, ER+0.35>10
T-47D BRK+, ER+0.42>10
BT-20 BRK+, Triple Negative0.21~1.0
MDA-MB-468 BRK-, EGFR+>10~0.5

Data Interpretation:

  • This compound demonstrates potent anti-proliferative activity in BRK-positive breast cancer cell lines (BT-474, MCF7, T-47D, and BT-20). Its efficacy is significantly lower in the BRK-negative cell line MDA-MB-468, highlighting its on-target effect.

  • Lapatinib shows high potency in the HER2-overexpressing cell line BT-474. Its activity is lower in cell lines that do not overexpress HER2.

  • Interestingly, in the BT-474 cell line which is positive for both BRK and HER2, both inhibitors show potent activity. Studies have also indicated that this compound can cooperate with HER2 inhibitors to block breast cancer cell proliferation.

Signaling Pathway Inhibition

Both this compound and lapatinib exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Lapatinib 's dual inhibition of EGFR and HER2 blocks the activation of two major downstream pathways: the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival and growth.[3]

This compound , by inhibiting BRK/PTK6, also impacts downstream signaling. BRK/PTK6 has been shown to activate signaling molecules such as STAT3 and Akt, which are involved in cell survival and proliferation. Therefore, this compound's mechanism involves the suppression of these BRK-mediated pathways.

The following diagrams illustrate the targeted signaling pathways for each inhibitor.

Lapatinib_Pathway cluster_membrane cluster_pathways EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation XmuMP2_Pathway cluster_downstream BRK BRK/PTK6 STAT3 STAT3 BRK->STAT3 Akt Akt BRK->Akt XmuMP2 This compound XmuMP2->BRK Proliferation Proliferation STAT3->Proliferation Survival Survival Akt->Survival Kinase_Assay_Workflow A 1. Prepare reaction mix: - Kinase (e.g., EGFR, HER2, BRK) - Substrate (e.g., poly(Glu, Tyr) 4:1) - ATP ([γ-32P]ATP or unlabeled) - Assay Buffer B 2. Add inhibitor (this compound or Lapatinib) at various concentrations A->B C 3. Incubate at 30°C to allow kinase reaction B->C D 4. Stop reaction C->D E 5. Measure substrate phosphorylation (e.g., filter binding assay, ADP-Glo assay) D->E F 6. Calculate IC50 values E->F

References

Validating Xmu-MP-2 Induced Apoptosis with Annexin V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating apoptosis induced by the small molecule inhibitor Xmu-MP-2, with a focus on the Annexin V assay. We present supporting experimental data for this compound and alternative apoptosis-inducing agents, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Introduction to this compound and Apoptosis Validation

This compound is a small molecule inhibitor known to target Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). By inhibiting BRK, this compound can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells where this kinase is overexpressed. Accurate validation of this apoptotic induction is critical for its development as a potential therapeutic agent.

The Annexin V assay is a widely used and reliable method for detecting one of the early hallmarks of apoptosis: the externalization of phosphatidylserine (PS) on the cell membrane. In healthy cells, PS is confined to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

Comparative Analysis of Apoptosis Induction

While direct studies validating this compound-induced apoptosis specifically with Annexin V are not extensively published, the closely related compound Xmu-MP-1, an inhibitor of MST1/2 kinases in the Hippo signaling pathway, has been shown to modulate apoptosis, and this effect was confirmed using an Annexin V assay. Given the structural and functional similarities within the Xmu-MP family of compounds, Annexin V is a highly relevant and appropriate method for validating apoptosis induced by this compound.

To provide a clear performance benchmark, this guide compares the apoptotic effects of this compound with two well-characterized apoptosis inducers, Doxorubicin and Staurosporine, for which extensive Annexin V data is available.

Quantitative Data Summary

The following tables summarize the quantitative data on apoptosis induction by this compound and alternative compounds.

Table 1: Apoptosis Induction by this compound in Breast Cancer Cells

Cell LineConcentration of this compoundApoptosis Detection MethodResult
BT-4745 µMCaspase-3/7 ActivationSignificant increase in caspase activity[1]
BT-205 µMCaspase-3/7 ActivationSignificant increase in caspase activity[1]
BT-4745 µMPARP CleavageIncreased levels of cleaved PARP[1]
BT-205 µMPARP CleavageIncreased levels of cleaved PARP[1]

Table 2: Apoptosis Induction by Doxorubicin (Alternative Agent) Validated by Annexin V

Cell LineConcentration of DoxorubicinTreatment Duration% of Apoptotic Cells (Annexin V+)
UM-SCC-22B10 µM24 hoursSignificant increase in FITC-Annexin V staining[2]
MCF-7100 nM48 hoursSignificant increase in early and late apoptotic cells[3]
BCR-ABL1-expressing cells1 µM24 hoursIncreased percentage of Annexin V positive cells[4]

Table 3: Apoptosis Induction by Staurosporine (Alternative Agent) Validated by Annexin V

Cell LineConcentration of StaurosporineTreatment Duration% of Apoptotic Cells (Annexin V+)
KG-1Not specified6 hours~50%[5][6]
NKTNot specified6 hours~20%[5][6]
Pancreatic Carcinoma (PaTu 8988t, Panc-1)1 µMNot specifiedSignificant increase in apoptosis[7]

Comparison of Apoptosis Detection Methods

The choice of apoptosis detection assay depends on the specific stage of apoptosis being investigated and the experimental context.

Table 4: Comparison of Common Apoptosis Assays

AssayPrincipleStage of Apoptosis DetectedAdvantagesDisadvantages
Annexin V Staining Detects externalized phosphatidylserine on the cell surface.EarlySensitive for early-stage apoptosis; can be combined with a viability dye (e.g., PI) to distinguish between apoptotic and necrotic cells.[8]Can also stain necrotic cells if the membrane is compromised; may be reversible in some contexts.
Caspase Activity Assays Measures the activity of caspase enzymes (e.g., Caspase-3, -7, -8, -9) that are key mediators of apoptosis.Mid to LateSpecific to the caspase-dependent apoptotic pathway; can indicate the point of no return for the cell.May not detect caspase-independent apoptosis; cleavage does not always equate to activity.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation.LateConsidered a gold standard for late-stage apoptosis; can be used on tissue sections.Can also detect DNA damage from other sources, such as necrosis; less sensitive for early apoptosis.[9]

Experimental Protocols

Annexin V Apoptosis Assay Protocol

This protocol is a generalized procedure for staining cells with Annexin V and a viability dye like Propidium Iodide (PI) for analysis by flow cytometry.

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cells in suspension

Procedure:

  • Induce apoptosis in your target cells using this compound or another agent. Include an untreated control group.

  • Harvest the cells and wash them once with cold PBS.

  • Centrifuge the cells and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative and PI-negative: Live, healthy cells.

  • Annexin V-positive and PI-negative: Early apoptotic cells.

  • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

  • Annexin V-negative and PI-positive: Necrotic cells.

Visualizations

This compound Signaling Pathway Leading to Apoptosis

G Xmu_MP_2 This compound BRK BRK (PTK6) Xmu_MP_2->BRK Inhibition Downstream Downstream Signaling (e.g., STAT3/5) BRK->Downstream Activation Intrinsic_Apoptosis Intrinsic Apoptotic Pathway BRK->Intrinsic_Apoptosis Inhibition Pro_Survival Pro-Survival Signals Downstream->Pro_Survival Caspase_Activation Caspase Activation (Caspase-3/7) Intrinsic_Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound signaling pathway inducing apoptosis.

Experimental Workflow for Annexin V Assay

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Induce 1. Induce Apoptosis (e.g., with this compound) Harvest 2. Harvest & Wash Cells Induce->Harvest Resuspend 3. Resuspend in Binding Buffer Harvest->Resuspend Add_Stains 4. Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate 5. Incubate (15 min, RT, dark) Add_Stains->Incubate Analyze 6. Analyze by Flow Cytometry Incubate->Analyze Results Results Interpretation Analyze->Results

Caption: Workflow of the Annexin V apoptosis assay.

Logical Comparison of Apoptosis Assays

G cluster_early Early Stage cluster_mid Mid Stage cluster_late Late Stage Apoptosis Apoptotic Process AnnexinV Annexin V Assay (PS Externalization) Apoptosis->AnnexinV leads to Caspase Caspase Assays (Caspase-3/7 Activation) AnnexinV->Caspase followed by TUNEL TUNEL Assay (DNA Fragmentation) Caspase->TUNEL culminating in

Caption: Chronological detection by different apoptosis assays.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Xmu-MP-2

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Xmu-MP-2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, making its proper disposal a critical aspect of the research workflow.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This is the first line of defense against accidental exposure.

Recommended PPE:

  • Hand Protection: Chemical-resistant gloves.

  • Eye Protection: Safety goggles with side-shields.

  • Skin and Body Protection: Impervious clothing, such as a laboratory coat.

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[1]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] Do not dispose of this chemical into drains or the environment.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Keep all this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a dedicated, clearly labeled, and sealed waste container.

  • Handling Spills:

    • In the event of a spill, evacuate personnel to a safe area.[1]

    • Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[1]

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • Collect all spilled material and contaminated absorbent into the designated hazardous waste container.

    • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

  • Container Management:

    • Ensure the waste container is in good condition and securely sealed to prevent leaks.

    • Label the container clearly as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed chemical waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste pickup and documentation.

Chemical and Physical Properties

A summary of the key chemical properties of this compound is provided below to aid in its safe handling and management.

PropertyValue
Chemical Formula C₃₂H₃₃F₃N₈O₂
Molecular Weight 618.665 g/mol
CAS Number 2031152-10-8
Appearance Solid (Off-white to light brown)
Storage (Powder) -20°C
Storage (in Solvent) -80°C

Source: DC Chemicals[1], MedchemExpress.com[2]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in Labeled, Sealed Container ppe->segregate spill Spill Occurs? contain_spill Contain & Absorb Spill with Inert Material spill->contain_spill Yes store Store Securely in Designated Area spill->store No decontaminate Decontaminate Surface (e.g., with Alcohol) contain_spill->decontaminate decontaminate->segregate segregate->spill contact_ehs Contact Institutional EHS or Approved Waste Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling Xmu-MP-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Xmu-MP-2. The following procedures are designed to ensure the safe use, storage, and disposal of this potent and selective BRK/PTK6 inhibitor.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Due to its nature as a potent kinase inhibitor, it should be handled with care to avoid occupational exposure. The following PPE is mandatory when handling this compound in solid (powder) or solution form.

Minimum PPE Requirements:

  • Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn at all times.[1] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[1] Change gloves immediately if contaminated.

  • Eye Protection: ANSI Z87-compliant safety goggles or a face shield worn in combination with safety glasses are required to protect against splashes or airborne particles.

  • Body Protection: A disposable, polyethylene-coated polypropylene gown or a similar impervious lab coat that closes in the back should be worn.[1]

  • Respiratory Protection: When handling the powdered form of this compound or when there is a risk of generating aerosols, a NIOSH-certified N95 or higher-level respirator is required.[1][2] All personnel requiring respirator use must be properly fit-tested and trained.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. No official Occupational Exposure Limit (OEL) has been established for this compound; therefore, exposure should be minimized to the lowest possible level.

ParameterValueSource
Molecular Weight 618.65 g/mol Cayman Chemical
CAS Number 2031152-10-8Cayman Chemical
Storage (Powder) -20°CMedChemExpress
Storage (in Solvent) -80°C (up to 6 months)MedChemExpress
IC50 (BRK/PTK6) 3.2 nM (biochemical)DC Chemicals
IC50 (Cell-based) 29.7 nM (BRK-transformed Ba/F3 cells)DC Chemicals

Operational Plan: Handling and Solution Preparation

Adherence to this step-by-step guidance is critical for minimizing exposure and ensuring experimental accuracy.

Step 1: Preparation Area

  • All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.

  • Cover the work surface with disposable, absorbent bench paper.

Step 2: Reconstitution of Powder

  • Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.

  • Carefully weigh the required amount of this compound powder.

  • To prepare a stock solution, add the desired solvent (e.g., DMSO) to the vial using a calibrated micropipette. A common stock concentration is 10 mM. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 618.65), you would add 161.6 µL of DMSO.

  • Cap the vial tightly and vortex gently until the solid is completely dissolved.

Step 3: Use in Experiments

  • When diluting the stock solution for experiments, perform the dilution within the fume hood.

  • Always use Luer-lock syringes and needles or needleless systems to prevent accidental disconnection and spills.[2]

Step 4: Post-Handling Cleanup

  • Wipe down the work surface and any equipment used with a suitable deactivating agent (e.g., a mild bleach solution followed by 70% ethanol), then with water.

  • Dispose of all contaminated disposable materials (e.g., pipette tips, tubes, bench paper) as hazardous chemical waste.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[4]

  • Solid Waste: All solid waste contaminated with this compound (e.g., vials, gloves, gowns, bench paper, contaminated labware) must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.

  • Disposal Procedure: All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[5][6]

Experimental Protocol Summary: Cell Proliferation Assay

The following is a summary of a typical cell-based experiment to assess the effect of this compound on cancer cell proliferation.

  • Objective: To determine the dose-dependent effect of this compound on the proliferation of BRK-positive breast cancer cell lines.

  • Cell Lines: BRK-positive human breast cancer cell lines such as BT-474, BT-20, MCF7, or T-47D.[7]

  • Methodology:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).

    • Cells are incubated for a specified period, typically 48 to 72 hours.

    • Cell viability or proliferation is assessed using a standard method, such as an MTS or MTT assay, which measures metabolic activity.

    • Absorbance is read using a plate reader, and the results are used to calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Dose-response curves are generated to determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.[7]

Visualization of Signaling Pathway

The diagram below illustrates the simplified signaling pathway inhibited by this compound. As a potent inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), this compound blocks the phosphorylation and activation of downstream targets. This disruption can lead to reduced cell proliferation, survival, and migration in BRK-positive cancers.

Xmu_MP_2_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular Cellular Response EGF EGF BRK BRK / PTK6 EGF->BRK HER2 HER2 HER2->BRK STAT3 STAT3 / STAT5 BRK->STAT3 Akt Akt BRK->Akt Erk Erk1/2 BRK->Erk XmuMP2 This compound XmuMP2->BRK Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt->Proliferation Erk->Proliferation

Caption: Inhibition of the BRK/PTK6 signaling pathway by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.